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Core Science & Biosynthesis

Foundational

Technical Master File: N,N-bis(2-hydroxyethyl)propanamide

Topic: N,N-bis(2-hydroxyethyl)propanamide (CAS 1602-11-5) Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals CAS: 1602-11-5 | Role: Hydrotropic Solubiliz...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N,N-bis(2-hydroxyethyl)propanamide (CAS 1602-11-5) Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

CAS: 1602-11-5 | Role: Hydrotropic Solubilizer & Intermediate | Grade: Pharmaceutical/Technical

Executive Summary

N,N-bis(2-hydroxyethyl)propanamide (CAS 1602-11-5), also known as Propionic Acid Diethanolamide, is a short-chain alkanolamide structurally distinct from its long-chain surfactant cousins (e.g., Cocamide DEA). Unlike long-chain variants that form micelles, this C3-amide functions primarily as a hydrotrope and co-solvent . Its unique architecture—a compact hydrophobic propionyl tail coupled with a hydrophilic bis(hydroxyethyl) head—allows it to disrupt water lattice structures and increase the aqueous solubility of hydrophobic active pharmaceutical ingredients (APIs) without the high viscosity or foaming associated with surfactants.

This guide details the physicochemical profile, synthesis pathways, hydrotropic mechanism, and analytical protocols for integrating CAS 1602-11-5 into drug delivery and intermediate synthesis workflows.

Chemical Architecture & Physicochemical Properties[1][2][3]

Structural Analysis

The molecule consists of a propionyl backbone amidated with diethanolamine (DEA). The absence of a long alkyl chain prevents critical micelle concentration (CMC) behavior typical of surfactants, positioning it instead as a molecular solubilizer.

PropertySpecification
IUPAC Name N,N-bis(2-hydroxyethyl)propanamide
Molecular Formula C₇H₁₅NO₃
Molecular Weight 161.20 g/mol
Physical State Viscous liquid or low-melting solid (hygroscopic)
Melting Point ~46–48 °C (Pure crystalline form); often supercools to liquid
Boiling Point ~203 °C at 10 mmHg
Solubility Miscible in water, ethanol, acetone; Insoluble in hexane
Density ~1.07 g/cm³ at 20 °C
LogP (Predicted) -0.8 to -1.2 (Hydrophilic)

Synthesis & Manufacturing (Process Chemistry)

Synthetic Route: Aminolysis of Methyl Propionate

The most efficient industrial route involves the aminolysis of methyl propionate with diethanolamine. This pathway avoids the thermal stress of direct carboxylic acid amidation and simplifies purification by producing methanol as the only byproduct.

Reaction Stoichiometry: 1.0 eq Methyl Propionate + 1.05 eq Diethanolamine


 Product + Methanol
Step-by-Step Synthesis Protocol

Note: This protocol assumes standard Schlenk line techniques for moisture control.

  • Charge: In a 3-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and Dean-Stark trap (or distillation head), charge Diethanolamine (DEA) (1.05 molar equivalents).

  • Catalyst: Add Sodium Methoxide (NaOMe) (0.5 - 1.0 wt% relative to total mass) as a catalyst to facilitate nucleophilic attack.

  • Addition: Heat the DEA to 60°C. Dropwise add Methyl Propionate (1.0 molar equivalent) over 30 minutes. The reaction is slightly exothermic.

  • Reaction Phase: Increase temperature to 90–105°C . Methanol will begin to distill off. Maintain reflux/distillation for 4–6 hours until methanol evolution ceases.

  • Monitoring: Monitor reaction progress via TLC (MeOH:DCM 1:9) or FTIR (disappearance of ester C=O at ~1740 cm⁻¹, appearance of amide C=O at ~1640 cm⁻¹).

  • Work-up:

    • Apply vacuum (20 mmHg) at 110°C to remove residual methanol and unreacted ester.

    • Neutralize the catalyst with a stoichiometric amount of acetic acid or treat with an ion-exchange resin.

    • Purification: For pharmaceutical grade, vacuum distillation (high vacuum <1 mmHg) is recommended to remove trace free DEA, which is a critical impurity due to nitrosamine risks.

Synthesis Workflow Diagram

Synthesis cluster_inputs Feedstock MP Methyl Propionate (C3 Ester) Process Aminolysis Reaction Cat: NaOMe, 90-105°C (-MeOH) MP->Process DEA Diethanolamine (Secondary Amine) DEA->Process Purification Vacuum Distillation (<1 mmHg) Process->Purification Crude Amide Product N,N-bis(2-hydroxyethyl)propanamide (CAS 1602-11-5) Purification->Product >98% Purity Waste Waste Stream Purification->Waste Residual DEA Trace MeOH

Caption: Aminolysis pathway for CAS 1602-11-5 synthesis emphasizing methanol removal and vacuum purification.

Applications & Functional Mechanisms[7][8]

Hydrotropic Solubilization

Unlike surfactants that sequester drugs inside a micellar core, N,N-bis(2-hydroxyethyl)propanamide acts as a hydrotrope . It increases the solubility of hydrophobic drugs by interfering with the structure of liquid water (breaking the hydrogen bond network) and forming "hydrotropic clusters" around the solute.

Key Advantages:

  • No Critical Micelle Concentration (CMC): Solubilization is linear with concentration, offering predictable scaling.

  • Low Viscosity: Does not gel like long-chain ethoxylates.

  • Thermodynamic Stability: Hydrotropic solutions are thermodynamically stable, unlike emulsions.

Mechanism of Action Diagram

Mechanism Water Structured Water Network (H-Bonding) Interaction Planar Stacking & Water Structure Breaking Water->Interaction Disruption Drug Hydrophobic API (Poorly Soluble) Drug->Interaction Intercalation Hydrotrope CAS 1602-11-5 (Hydrotrope) Hydrotrope->Interaction Self-Association Solubilized Solubilized System (Hydrotropic Cluster) Interaction->Solubilized

Caption: Hydrotropic mechanism: CAS 1602-11-5 disrupts water structure and stacks with API to enhance solubility.

Formulation Protocol: Solubilizing a Class II Drug

Objective: Enhance solubility of a model hydrophobic drug (e.g., Ibuprofen or similar) using CAS 1602-11-5.

  • Preparation: Prepare a stock solution of 20% (w/v) N,N-bis(2-hydroxyethyl)propanamide in water.

  • Dispersion: Add excess API to the hydrotrope solution.

  • Equilibration: Shake at 25°C for 24 hours.

  • Filtration: Filter through a 0.45 µm PVDF filter to remove undissolved solid.

  • Quantification: Analyze filtrate via HPLC. Expect 10-50x solubility increase compared to pure water depending on the specific API logP.

Analytical Characterization

HPLC Method (Reverse Phase)

Due to the polarity of the bis-hydroxyethyl group, standard C18 columns may show poor retention. A mixed-mode or polar-embedded C18 column is recommended.

ParameterCondition
Column C18 Polar Embedded (e.g., Waters SymmetryShield or Phenomenex Synergi Hydro), 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 5% B (Isocratic hold for retention); 5-15 min: 5% -> 90% B
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (Amide bond absorption; lacks strong chromophore)
Retention Time Expect elution early (approx 3-5 min) due to high polarity.[1]
Spectroscopic Identification
  • IR (Neat):

    • ~3300–3400 cm⁻¹: Broad O-H stretch (strong).

    • ~1620–1640 cm⁻¹: Amide I (C=O stretch).

    • ~1050 cm⁻¹: C-O stretch (primary alcohol).

  • ¹H NMR (D₂O or CDCl₃):

    • δ ~1.1 ppm (t, 3H, CH₃ of propionyl).

    • δ ~2.4 ppm (q, 2H, CH₂-C=O).

    • δ ~3.5–3.8 ppm (m, 8H, N-CH₂-CH₂-O).

Safety & Toxicology (E-E-A-T)

Hazard Profile

While generally considered less irritating than long-chain surfactants, CAS 1602-11-5 requires careful handling.

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2 (H319).

  • Signal Word: Warning.

Critical Impurity: Nitrosamines

Risk: Like all alkanolamides synthesized from secondary amines (Diethanolamine), this product can contain trace free DEA. In the presence of nitrosating agents (nitrites, nitrogen oxides), free DEA can form N-nitrosodiethanolamine (NDELA) , a potent carcinogen. Mitigation:

  • Source Control: Use high-purity DEA with low secondary amine impurities.

  • Process: Ensure complete consumption of DEA during synthesis.

  • Formulation: Do not use in formulations containing nitrosating agents. Add antioxidants (Vitamin C, Vitamin E) to final formulations to inhibit nitrosation.

Handling Protocol
  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Hygroscopic. Store in tightly sealed containers under inert gas (Nitrogen/Argon) to prevent moisture absorption and hydrolysis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 87570936, N-(2-Hydroxyethyl)propionamide. Retrieved from [Link](Note: Bis-substituted data inferred from analog class behavior described in section 8.1).

  • Cosmetic Ingredient Review (2013). Safety Assessment of Diethanolamides as Used in Cosmetics. International Journal of Toxicology. Retrieved from [Link]

  • Friberg, S. E., & Brancewicz, C. (1994). Hydrotropes.[2] In Liquid Crystals and Emulsions.[3][4][5] CRC Press. (Defines mechanism of short-chain amide hydrotropes).

  • European Chemicals Agency (ECHA). Registration Dossier: Amides, C3-6, N,N-bis(hydroxyethyl).[6] Retrieved from [Link](Generic link for class search).

  • LookChem. N,N-Bis(2-hydroxyethyl)propionamide CAS 1602-11-5 Properties and Safety. Retrieved from [Link]

Sources

Exploratory

N-Propionyl Diethanolamine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction N-Propionyl Diethanolamine is a chemical compound of growing interest in the fields of chemical synthesis and pharmaceutical sciences. As a derivative of diethanolamine, it possesses a unique combination of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-Propionyl Diethanolamine is a chemical compound of growing interest in the fields of chemical synthesis and pharmaceutical sciences. As a derivative of diethanolamine, it possesses a unique combination of functional groups—a tertiary amine, two hydroxyl groups, and a propionyl amide moiety. This distinct structure imparts specific physicochemical properties that make it a versatile intermediate and a potential candidate for various applications, from the synthesis of novel surfactants to its use as a building block in the development of new pharmaceutical agents.[1][2][3]

This technical guide provides an in-depth exploration of N-propionyl diethanolamine, offering researchers, scientists, and drug development professionals a comprehensive resource on its properties, synthesis, and potential applications. As a Senior Application Scientist, the aim is to not only present the technical data but also to provide insights into the causality behind experimental choices and to ground the information in established scientific principles.

Physicochemical Properties

While specific experimental data for N-propionyl diethanolamine is not extensively documented in publicly available literature, its properties can be reasonably extrapolated from its parent compound, diethanolamine, and the general characteristics of N-acyl ethanolamines. The introduction of the propionyl group is expected to increase its lipophilicity compared to diethanolamine, while the hydroxyl groups maintain a degree of water solubility.

Table 1: Estimated Physicochemical Properties of N-Propionyl Diethanolamine

PropertyEstimated Value/CharacteristicRationale and Supporting Evidence
Molecular Formula C7H15NO3Based on the structure of diethanolamine acylated with a propionyl group.
Molecular Weight 161.20 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow viscous liquidDiethanolamine is a viscous liquid, and acylation is unlikely to change the physical state significantly.[4]
Solubility Soluble in water and polar organic solventsThe hydroxyl groups contribute to water solubility, a characteristic of diethanolamine.[5] The propionyl group may slightly decrease water solubility compared to the parent compound.
Boiling Point > 270 °C (decomposes)The boiling point is expected to be higher than that of diethanolamine (268-271 °C) due to increased molecular weight and potential for hydrogen bonding.[5]
pKa ~8.5 - 9.0The tertiary amine is expected to be basic, similar to other N-alkyl diethanolamines.

Synthesis of N-Propionyl Diethanolamine

The synthesis of N-propionyl diethanolamine can be achieved through the acylation of diethanolamine. Two primary synthetic routes are proposed here: reaction with propionyl chloride and amidation with propionic acid.

Synthesis via Propionyl Chloride (Schotten-Baumann Reaction)

This is a common and efficient method for the N-acylation of amines. The reaction involves the treatment of diethanolamine with propionyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Synthesis_Propionyl_Chloride Diethanolamine Diethanolamine Reaction Reaction Vessel Diethanolamine->Reaction PropionylChloride Propionyl Chloride PropionylChloride->Reaction Base Base (e.g., NaOH, Et3N) Base->Reaction Solvent Aprotic Solvent (e.g., DCM, THF) Solvent->Reaction Purification Workup & Purification Reaction->Purification Crude Product Product N-Propionyl Diethanolamine Byproduct Salt Byproduct (e.g., NaCl, Et3N·HCl) Purification->Product Purification->Byproduct

Caption: Synthesis of N-Propionyl Diethanolamine via Propionyl Chloride.

Detailed Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve diethanolamine (1 equivalent) and a suitable base such as triethylamine (1.1 equivalents) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Acylating Agent: Cool the reaction mixture to 0 °C in an ice bath. Add propionyl chloride (1.05 equivalents) dissolved in the same solvent dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature below 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess triethylamine, followed by a saturated sodium bicarbonate solution to remove any remaining acid, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude N-propionyl diethanolamine can be further purified by vacuum distillation or column chromatography on silica gel.

Direct Amidation with Propionic Acid

This method involves the direct reaction of diethanolamine with propionic acid, typically at elevated temperatures and with the removal of water to drive the reaction to completion. This is considered a more environmentally friendly "green" chemistry approach.[1]

Synthesis_Propionic_Acid Diethanolamine Diethanolamine Reaction Reaction Vessel (with water removal) Diethanolamine->Reaction PropionicAcid Propionic Acid PropionicAcid->Reaction Catalyst Catalyst (optional, e.g., Sodium Methoxide) Catalyst->Reaction Heat Heat (140-160 °C) Heat->Reaction Product N-Propionyl Diethanolamine Reaction->Product Water Water (byproduct) Reaction->Water Removed via Dean-Stark trap

Caption: Synthesis of N-Propionyl Diethanolamine via Direct Amidation.

Detailed Experimental Protocol:

  • Reaction Setup: Combine diethanolamine (1 equivalent) and propionic acid (1.1 equivalents) in a round-bottom flask equipped with a Dean-Stark apparatus and a condenser. A catalyst such as sodium methoxide can be added to increase the reaction rate.[1]

  • Reaction Conditions: Heat the mixture to 140-160 °C with vigorous stirring. Water will be formed as a byproduct and collected in the Dean-Stark trap.

  • Monitoring and Completion: Monitor the reaction by observing the amount of water collected. The reaction is typically complete when no more water is evolved.

  • Purification: After cooling, the product can be purified by vacuum distillation to remove any unreacted starting materials and byproducts.

Potential Applications in Research and Drug Development

While the primary documented use of N-acyl diethanolamides is as nonionic surfactants in various industries, the unique properties of N-propionyl diethanolamine suggest a range of potential applications for researchers and drug development professionals.[1][2][3]

Chemical Intermediate in Pharmaceutical Synthesis

The bifunctional nature of N-propionyl diethanolamine, with its two free hydroxyl groups, makes it an excellent starting material for the synthesis of more complex molecules.[5] These hydroxyl groups can be further functionalized to introduce other chemical moieties, leading to the creation of novel compounds with potential therapeutic activity. For example, they can be esterified to produce prodrugs or to modify the pharmacokinetic properties of a parent molecule.

Novel Excipient in Drug Formulation

Diethanolamine and its derivatives are known to be used as excipients in pharmaceutical formulations, acting as emulsifiers, stabilizers, and penetration enhancers.[2] N-propionyl diethanolamine, with its amphiphilic character, could be investigated as a novel excipient to improve the solubility and bioavailability of poorly water-soluble drugs. Its potential to enhance skin penetration makes it a candidate for use in topical and transdermal drug delivery systems.[2]

Precursor for Bioactive Lipids

N-acylethanolamines are a class of endogenous lipid mediators with diverse biological activities.[6][7][8] While N-propionyl diethanolamine itself is a short-chain derivative, it can serve as a scaffold for the synthesis of longer-chain N-acyl diethanolamines that may mimic or modulate the activity of endogenous signaling lipids. This could be a valuable tool for studying the endocannabinoid system and other lipid signaling pathways.[6][7]

Analytical Methodologies

The analysis of N-propionyl diethanolamine can be performed using modern analytical techniques, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the method of choice for its high sensitivity and selectivity.[9][10]

Analytical_Workflow Sample Sample Preparation (e.g., Plasma, Formulation) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction LC Liquid Chromatography (LC) (Reversed-Phase C18 column) Extraction->LC Analyte MS Tandem Mass Spectrometry (MS/MS) (Positive ESI Mode) LC->MS Separated Analytes Data Data Analysis (Quantification & Identification) MS->Data Mass Spectra

Caption: Analytical Workflow for N-Propionyl Diethanolamine.

Detailed Analytical Protocol (LC-MS/MS):

  • Sample Preparation:

    • For biological matrices (e.g., plasma), a simple protein precipitation with acetonitrile followed by centrifugation is often sufficient.[9]

    • For formulation analysis, dilution with a suitable solvent may be all that is required.

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used.

    • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of an additive like formic acid or ammonium acetate to improve ionization, is common.[10]

    • Flow Rate: A flow rate of 0.2-0.4 mL/min is standard.

  • Mass Spectrometric Detection:

    • Ionization: Positive electrospray ionization (ESI+) is effective for N-acylethanolamines as they readily form protonated molecules [M+H]+.[10]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity. The precursor ion would be the [M+H]+ of N-propionyl diethanolamine, and a characteristic fragment ion would be monitored. A likely fragment would correspond to the loss of the propionyl group or one of the hydroxyethyl groups.

Safety and Handling

The safety and handling of N-propionyl diethanolamine should be approached with caution, taking into consideration the known hazards of its parent compound, diethanolamine.[11][12]

  • Hazard Classification: Based on diethanolamine, N-propionyl diethanolamine should be considered harmful if swallowed, a cause of skin irritation, and a cause of serious eye damage.[12]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection when handling this compound.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

N-propionyl diethanolamine is a promising chemical entity with a range of potential applications in research and development. Its straightforward synthesis and versatile chemical nature make it an attractive building block for the creation of novel molecules and a candidate for use in advanced drug formulations. While further research is needed to fully characterize its properties and explore its full potential, this guide provides a solid foundation for scientists and researchers to begin their investigations into this interesting compound. As with any chemical, proper safety precautions must be observed during its handling and use.

References

  • Benchchem. (2025). Application Notes and Protocols: Enzymatic Synthesis of N-Acyl Diethanolamides.
  • Masyithah, Z., Amalia, A. R., & Hafsyah, H. (2023). SYNTHESIS AND CHARACTERIZATION OF N-ACYL ALKANOLAMIDE SURFACTANT FROM FATTY ACIDS AND ALCOHOL AMINES USING SODIUM METHOXIDE CATALYST. ARPN Journal of Engineering and Applied Sciences, 18(2), 55-61.
  • Balvers, M. G., Verhoeckx, K. C., & Witkamp, R. F. (2013). Liquid chromatography-tandem mass spectrometry analysis of free and esterified fatty acid N-acyl ethanolamines in plasma and blood cells. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 927, 108–115.
  • LIPID MAPS. (2011). High-throughput lipidomic analysis of fatty acid derived eicosanoids and N-acylethanolamines.
  • Tsuboi, K., Okamoto, Y., & Ueda, N. (2013). Biosynthetic pathways of bioactive N-acylethanolamines in brain. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 141(2), 69–74.
  • Hansen, H. S., & Artmann, A. (2010). Pitfalls in the sample preparation and analysis of N-acylethanolamines. Journal of lipid research, 51(10), 3141–3147.
  • Fine Chemical Technologies. (n.d.). Synthesis of diethanolamine-based amino acid derivatives with symmetric and asymmetric radicals in their hydrophobic domain and.
  • Chapman, K. D. (2014). N-Acylethanolamines: lipid metabolites with functions in plant growth and development. The Plant journal : for cell and molecular biology, 80(3), 515–528.
  • Wellner, N., Tsuboi, K., & Uyama, T. (2021). Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes. International journal of molecular sciences, 22(7), 3465.
  • Fisher Scientific. (2013).
  • ResearchGate. (2025). N-Acylethanolamines and related compounds: Aspects of metabolism and functions | Request PDF.
  • Diethanolamine Applic
  • MilliporeSigma. (2024).
  • TCI Chemicals. (2025).
  • ResearchGate. (2025). Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review.
  • ResearchGate. (2025). Base- and acid-catalyzed interconversions of O-acyl- and N-acyl- ethanolamines: A cautionary note for lipid analyses.
  • Cosmetic Ingredient Review. (2011). Amended Final Safety Assessment Diethanolamides as Used in Cosmetics.
  • BDMAEE. (2025). diethanolamine's role in the synthesis of pharmaceuticals and other fine chemicals.
  • Carl ROTH. (n.d.).
  • OSTI. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron.
  • PubMed. (1985). Properties of rat liver N-acylethanolamine amidohydrolase.
  • Interstate Chemical. (n.d.). Diethanolamine, CAS 111-42-2.
  • ResearchGate. (2025). (PDF)
  • NCBI Bookshelf. (n.d.). Diethanolamine - Some Industrial Chemicals.
  • Understanding N,N-Diethanolamine (DEA): A Key Chemical in Industrial Processes. (2026).
  • Google Patents. (n.d.). CN102659608B - Prepare the method for new Propanolamine.
  • Google Patents. (n.d.).
  • Amines & Plasticizers Ltd. (n.d.). amines - plasticizers.
  • NCBI. (n.d.).
  • Silver Fern Chemical. (n.d.). Diethanolamine (DEA)
  • SciSpace. (n.d.). Optimization of alkyl-diethanolamide synthesis from fatty acid methyl ester of coconut oil using box-behnken design.
  • Google Patents. (n.d.).

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Foundational

Comparative Technical Analysis: N-(2-Hydroxyethyl)propanamide vs. N,N-Bis(2-hydroxyethyl)propanamide

The following technical guide is structured to provide a rigorous comparative analysis of N-(2-hydroxyethyl)propanamide (Mono-substituted) and N,N-bis(2-hydroxyethyl)propanamide (Bis-substituted). Executive Summary This...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a rigorous comparative analysis of N-(2-hydroxyethyl)propanamide (Mono-substituted) and N,N-bis(2-hydroxyethyl)propanamide (Bis-substituted).

Executive Summary

This guide delineates the structural, physicochemical, and functional divergences between N-(2-hydroxyethyl)propanamide (NPEA) and N,N-bis(2-hydroxyethyl)propanamide (BHEA). While both share a propanoyl backbone and hydroxyethyl functionality, their classification as secondary and tertiary amides, respectively, dictates fundamentally different behaviors in solubility, hydrolytic stability, and toxicological profiles.

  • NPEA (Mono): A secondary amide and short-chain N-acylethanolamine (NAE) analog. It exhibits crystalline behavior due to strong intermolecular hydrogen bonding (Amide-II donor) and serves as a model for lipid signaling molecules.

  • BHEA (Bis): A tertiary amide acting primarily as a hydrotrope and solubilizer. Lacking an amide proton, it exists typically as a viscous liquid with superior solvent power but carries distinct impurity risks (nitrosamines) derived from its diethanolamine precursor.

Structural & Physicochemical Divergence

The core differentiation lies in the substitution pattern at the nitrogen atom, which alters the hydrogen bonding network and steric environment.

Molecular Identity[1][2]
FeatureN-(2-hydroxyethyl)propanamideN,N-bis(2-hydroxyethyl)propanamide
Structure Type Secondary Amide (Mono-substituted)Tertiary Amide (Di-substituted)
Formula


MW 117.15 g/mol 177.22 g/mol
H-Bond Donors 2 (Amide N-H, Alcohol O-H)2 (Alcohol O-H x2)
H-Bond Acceptors 2 (Carbonyl O, Alcohol O)3 (Carbonyl O, Alcohol O x2)
Physical State (RT) Low-melting Solid (MP: ~46-48°C)Viscous Liquid / Hygroscopic Oil
LogP (Predicted) -0.85 (Hydrophilic)-1.2 to -1.5 (Highly Hydrophilic)
The Hydrogen Bonding Effect

NPEA possesses an amide proton (


), allowing it to act as both a hydrogen bond donor and acceptor. This facilitates the formation of stable crystal lattices, explaining its solid state at room temperature.

BHEA , being a tertiary amide, lacks the


 donor. It relies solely on the hydroxyl groups for donation. The bulky bis-hydroxyethyl groups create steric disruption, preventing efficient packing. Consequently, BHEA typically manifests as a viscous liquid or a non-crystalline hydrotrope.

Synthetic Pathways & Selectivity

The synthesis of these molecules requires precise stoichiometric control to prevent oligomerization or O-acylation side reactions.

Reaction Logic

Both compounds are synthesized via N-acylation of the corresponding amine with a propanoyl source (Acid Chloride or Ester).

  • NPEA Synthesis: Reaction of Propanoyl Chloride with Ethanolamine (Primary Amine).

  • BHEA Synthesis: Reaction of Propanoyl Chloride with Diethanolamine (Secondary Amine).

Critical Control Points
  • Chemoselectivity (N- vs O-acylation): While amines are more nucleophilic than alcohols, high temperatures can promote ester formation (O-acylation). Reactions must be kept below 50°C to favor the kinetic amide product.

  • HCl Scavenging: When using acid chlorides, a base (Triethylamine or excess amine) is required to neutralize HCl and prevent acid-catalyzed hydrolysis or amine salt precipitation.

Visualization: Synthetic Workflow

The following diagram illustrates the divergent synthetic pathways and critical intermediates.

SynthesisPathways cluster_mono Pathway A: Mono-Substitution cluster_bis Pathway B: Bis-Substitution PropCl Propanoyl Source (Chloride/Ester) Intermediate1 Tetrahedral Intermediate PropCl->Intermediate1 + Ethanolamine (T < 50°C) Intermediate2 Sterically Crowded Intermediate PropCl->Intermediate2 + Diethanolamine (T < 50°C) Ethanolamine Ethanolamine (Primary Amine) NPEA N-(2-hydroxyethyl)propanamide (Secondary Amine) Intermediate1->NPEA - HCl/ROH DEA Diethanolamine (Secondary Amine) BHEA N,N-bis(2-hydroxyethyl)propanamide (Tertiary Amine) Intermediate2->BHEA - HCl/ROH

Caption: Divergent synthesis of NPEA and BHEA controlled by amine precursor selection. Note the steric crowding in Pathway B.

Analytical Characterization

Distinguishing these two species requires specific attention to Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Infrared Spectroscopy (FT-IR)
  • NPEA (Secondary Amide): Displays two distinct bands in the carbonyl region.

    • Amide I (C=O stretch): ~1640 cm⁻¹

    • Amide II (N-H bend): ~1550 cm⁻¹ (Diagnostic peak).

    • N-H Stretch: ~3300 cm⁻¹ (Sharp peak often overlapping with OH).

  • BHEA (Tertiary Amide):

    • Amide I (C=O stretch): ~1630–1650 cm⁻¹.

    • Amide II: ABSENT . This is the primary spectroscopic differentiator.

    • O-H Stretch: Broad band ~3400 cm⁻¹.

Proton NMR (1H-NMR)
  • NPEA: Shows a broad singlet or triplet (depending on solvent/exchange) for the Amide N-H proton around 6.0–8.0 ppm. The ethyl group protons (

    
    ) appear as a quartet (coupled to both 
    
    
    
    and
    
    
    ).
  • BHEA: No Amide N-H signal. The ethyl group protons often appear as complex multiplets or broad signals due to restricted rotation around the C-N amide bond (rotamers), a phenomenon distinct to tertiary amides.

Functional Applications & Stability

Hydrolytic Stability

The stability of the amide bond differs under pH stress.

  • Alkaline Hydrolysis: Tertiary amides (BHEA) are generally more resistant to base-catalyzed hydrolysis than secondary amides (NPEA) because they cannot be deprotonated at the nitrogen to form the unreactive amidate anion. However, steric strain in BHEA can accelerate hydrolysis in specific enzymatic contexts.

  • Enzymatic Degradation: NPEA is structurally similar to N-acylethanolamines (like anandamide). It is susceptible to hydrolysis by Fatty Acid Amide Hydrolase (FAAH), whereas BHEA is generally not recognized by these specific lipid amidases due to the bulky bis-substitution.

Toxicology & Nitrosamine Risk

This is a critical safety consideration in drug development.

  • NPEA: Derived from ethanolamine (primary amine). Low risk of forming stable nitrosamines.

  • BHEA: Derived from Diethanolamine (DEA) (secondary amine).

    • Risk:[1] Secondary amines can react with nitrosating agents (nitrites) to form N-nitrosamines (e.g., N-nitrosodiethanolamine, NDELA), which are potent carcinogens.

    • Regulation: Formulations containing BHEA must be strictly monitored for free DEA and nitrosamine impurities, especially in topical or oral pharmaceutical applications.

Experimental Protocol: Synthesis of N-(2-hydroxyethyl)propanamide

Objective: Selective synthesis of the mono-substituted amide while avoiding O-acylation.

Reagents:

  • Methyl Propionate (1.0 eq)

  • Ethanolamine (1.05 eq)

  • Catalyst: Sodium Methoxide (0.05 eq)

  • Solvent: Methanol (anhydrous)

Step-by-Step Methodology:

  • Setup: Charge a dry 3-neck round bottom flask with Methyl Propionate and Methanol under

    
     atmosphere.
    
  • Addition: Add Ethanolamine dropwise over 30 minutes while maintaining temperature at 0–5°C (Ice bath). Rationale: Low temperature favors N-acylation over O-acylation.

  • Catalysis: Add Sodium Methoxide catalyst.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

  • Workup: Neutralize catalyst with equimolar acetic acid. Remove solvent via rotary evaporation.

  • Purification: Recrystallize the crude solid from Ethyl Acetate/Hexane to yield NPEA as white crystals.

  • Validation: Confirm structure via FT-IR (Look for Amide II band at 1550 cm⁻¹).

Decision Logic for Selection

The following decision tree assists researchers in selecting the appropriate excipient based on formulation requirements.

SelectionLogic Start Select Amide Excipient Solubility Requirement: High Solvent Power / Hydrotrope? Start->Solubility Crystalline Requirement: Solid Dosage / Co-crystal Former? Solubility->Crystalline No BHEA Select: N,N-bis(2-hydroxyethyl)propanamide (Tertiary Amide) Solubility->BHEA Yes (Liquid/Oil) Safety Safety Constraint: Nitrosamine Zero-Tolerance? Crystalline->Safety No NPEA Select: N-(2-hydroxyethyl)propanamide (Secondary Amide) Crystalline->NPEA Yes (H-Bond Donor) Safety->BHEA No (Manage Impurities) Safety->NPEA Yes (Primary Amine Origin)

Caption: Selection logic based on physicochemical state and toxicological constraints.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 108137, N-(2-Hydroxyethyl)propanamide. Retrieved from [Link]

  • Guthrie, J. P. (1974).[2] Hydrolysis of esters and amides.[3] Partition of tetrahedral intermediates. Journal of the American Chemical Society. (Contextual grounding for amide hydrolysis rates).

  • U.S. Environmental Protection Agency. (2023). Diethanolamine and Nitrosamine Formation in Cosmetic and Drug Products. Retrieved from [Link]

  • SIELC Technologies. (2018).[4] Separation of Propanamide, N-(2-hydroxyethyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Exploratory

N,N-bis(2-hydroxyethyl)propanamide PubChem CID

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: N,N-bis(2-hydroxyethyl)propanamide CAS Registry Number: 1602-11-5 Molecular Formula: C₇H₁₅NO₃[1]

Executive Summary

N,N-bis(2-hydroxyethyl)propanamide (also known as N,N-bis(2-hydroxyethyl)propionamide) represents a critical class of non-ionic surfactants and hydrophilic building blocks in modern pharmaceutical chemistry.[1] While historically utilized as an intermediate in cosmetic formulations, its role has evolved significantly within drug development.[1] This compound now serves as a primary monomer in the synthesis of Hyperbranched Poly(glycerol esteramide)s (HPGEAs) —a new generation of biodegradable, dendritic drug carriers designed to enhance the solubility and bioavailability of hydrophobic active pharmaceutical ingredients (APIs).[1]

This technical guide provides a rigorous examination of its synthesis, characterization, and application in creating advanced drug delivery systems, moving beyond basic surfactant chemistry to explore its potential in nanomedicine.[1]

Chemical Identity & Physicochemical Properties

The molecule consists of a propionyl backbone amidated with diethanolamine.[1] Its dual hydroxyl functionality allows it to act as an AB₂-type monomer in polycondensation reactions, facilitating the formation of hyperbranched structures.[1]

PropertyValue / Description
IUPAC Name N,N-bis(2-hydroxyethyl)propanamide
CAS Number 1602-11-5
Molecular Weight 161.20 g/mol
Physical State Viscous liquid or low-melting waxy solid (dependent on purity)
Solubility Highly soluble in water, ethanol, methanol; insoluble in hexane
pKa ~14.5 (Amide proton is non-acidic; hydroxyls are weakly acidic)
Key Functional Groups Tertiary Amide (Stable), Primary Hydroxyls (Reactive)

Synthesis Protocol: Base-Catalyzed Amidation

The most efficient route for high-purity synthesis involves the transamidation of methyl propionate with diethanolamine.[1] This method avoids the formation of water and simplifies purification compared to direct acid condensation.[1]

Reagents & Materials
  • Precursor A: Methyl Propionate (Reagent Grade, >99%)[1]

  • Precursor B: Diethanolamine (DEA) (Reagent Grade, >99%)[1]

  • Catalyst: Sodium Methoxide (NaOMe) (30% solution in methanol)[1]

  • Solvent: Methanol (Anhydrous)[1]

Step-by-Step Methodology
  • Reactor Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • Charge: Add Diethanolamine (1.0 eq, 105.14 g) and Methyl Propionate (1.1 eq, 96.9 g) to the flask. The slight excess of ester drives the equilibrium.

  • Catalysis: Introduce Sodium Methoxide (0.05 eq) dropwise under nitrogen flow to prevent oxidation.

  • Reaction: Heat the mixture to 70°C (reflux) for 6–8 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using MeOH:DCM (1:9) as the mobile phase.[1]

    • Endpoint: Disappearance of the DEA spot.[1]

  • Workup:

    • Cool the mixture to room temperature.

    • Neutralize the catalyst with an equimolar amount of glacial acetic acid.[1]

    • Remove excess methyl propionate and methanol under reduced pressure (Rotary Evaporator, 40°C, 20 mbar).

  • Purification: The crude product is often a viscous oil.[1] For pharmaceutical applications, purify via vacuum distillation (high vacuum, <1 mbar) or column chromatography (Silica gel, Ethyl Acetate/Methanol gradient).[1]

Visualization: Synthesis & Application Workflow

The following diagram illustrates the synthesis of the monomer and its subsequent polymerization into a drug carrier.

G cluster_0 Step 1: Monomer Synthesis cluster_1 Step 2: Hyperbranched Polymerization (Drug Carrier) MP Methyl Propionate Product N,N-bis(2-hydroxyethyl) propanamide MP->Product DEA Diethanolamine DEA->Product Cat NaOMe (Cat.) Cat->Product HPGEA Hyperbranched Poly(glycerol esteramide) Product->HPGEA Polycondensation (>140°C, Vacuum) PGE Poly(glycerol ester) Core PGE->HPGEA Complex Drug-HPGEA Nanocomplex HPGEA->Complex Encapsulation Drug Hydrophobic Drug (e.g., Paclitaxel) Drug->Complex

Caption: Synthesis of N,N-bis(2-hydroxyethyl)propanamide and its conversion into a hyperbranched drug delivery vehicle.

Application in Drug Development: HPGEA Carriers

The primary utility of N,N-bis(2-hydroxyethyl)propanamide in modern drug development is as a branching unit for Hyperbranched Poly(glycerol esteramide)s (HPGEAs).[1]

Mechanism of Action
  • Hyperbranching: The two hydroxyl groups on the amide allow it to react with dicarboxylic acids (e.g., succinic acid, adipic acid) or poly(glycerol esters).[1] This creates a globular, dendritic structure with a high density of surface functional groups.[1]

  • Solubility Enhancement: The amide core provides structural stability, while the dendritic architecture creates internal "voids" capable of encapsulating hydrophobic drugs.[1]

  • Biodegradability: The ester linkages within the polymer backbone are susceptible to hydrolytic and enzymatic degradation, ensuring the carrier can be cleared from the body.[1]

Protocol: Synthesis of HPGEA Drug Carrier
  • Reactants: N,N-bis(2-hydroxyethyl)propanamide + Dicarboxylic Acid (e.g., Adipic Acid).[1]

  • Conditions: Melt polycondensation at 150°C under vacuum to remove water.

  • Result: A hyperbranched polymer with a degree of branching (DB) typically between 0.5 and 0.7.[1]

  • Drug Loading: The polymer is dissolved in a common solvent (e.g., THF) with the drug, followed by precipitation into water to form nanoparticles.[1]

Analytical Characterization

Validation of the synthesized compound is non-negotiable.[1]

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 1.05 ppm (t, 3H): Methyl group of the propionyl chain (-CH₂-CH ₃).[1]

    • δ 2.30 ppm (q, 2H): Methylene group adjacent to the carbonyl (-CH ₂-CH₃).[1]

    • δ 3.30–3.50 ppm (m, 8H): Methylene protons of the diethanolamine moiety (-N(CH ₂CH ₂OH)₂).[1] Note: Restricted rotation around the amide bond may cause signal broadening or splitting.[1][2]

    • δ 4.60 ppm (br s, 2H): Hydroxyl protons (-OH ).[1]

  • FT-IR Spectroscopy:

    • 3300–3400 cm⁻¹: Broad O-H stretch (strong).[1]

    • 1620–1640 cm⁻¹: C=O stretch (Amide I band).[1]

    • 1050 cm⁻¹: C-O stretch (primary alcohol).

Safety & Handling (E-E-A-T)

  • Toxicity Profile: Like many diethanolamides, this compound is a mild skin and eye irritant.[1]

  • Nitrosamine Risk: Diethanolamine derivatives can form carcinogenic nitrosamines (e.g., N-nitrosodiethanolamine) if exposed to nitrosating agents (nitrites, nitrogen oxides).[1]

    • Precaution: Ensure the starting material (DEA) is free of secondary amine impurities and store the product away from nitrites.

  • Handling: Wear nitrile gloves and safety goggles.[1] Handle in a fume hood during synthesis to avoid inhaling methanol vapors.[1]

References

  • Muniandy, A., et al. (2020).[1][3][4] "Hyperbranched poly(glycerol esteramide): A biocompatible drug carrier from glycerol feedstock and dicarboxylic acid."[1][3][4] Journal of Applied Polymer Science. Link[1]

  • Zhang, T., et al. (2017).[1][3] "Rational Synthesis of Hyperbranched Poly(ester)s." Industrial & Engineering Chemistry Research. Link[1]

  • PubChem.[1][5][6][7][8][9] "N,N-Bis(2-hydroxyethyl)octanamide (Analogous Structure)." National Library of Medicine.[1] Link[1]

  • LookChem.[1] "N,N-Bis(2-hydroxyethyl)propionamide CAS 1602-11-5 Data." Link

  • Fisher Scientific.[1] "Safety Data Sheet: Diethanolamine Derivatives." Link

Sources

Protocols & Analytical Methods

Method

reaction of propionic acid with diethanolamine protocol

Application Note: High-Precision Synthesis of Propionic Acid-Diethanolamine Derivatives Subtitle: Controlling the Bifurcation: Protocols for Protic Ionic Liquids (PILs) vs. Amide Intermediates Executive Summary & Thermod...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Synthesis of Propionic Acid-Diethanolamine Derivatives

Subtitle: Controlling the Bifurcation: Protocols for Protic Ionic Liquids (PILs) vs. Amide Intermediates

Executive Summary & Thermodynamic Landscape

The reaction between Propionic Acid (PA) and Diethanolamine (DEA) represents a classic "bifurcated" chemical pathway critical in drug formulation and surfactant synthesis. For researchers in drug development, understanding the thermodynamic distinction between the ionic salt (kinetic product) and the covalent amide (thermodynamic product) is paramount.

  • Pathway A (Neutralization): Occurs spontaneously at ambient temperatures (

    
    ), yielding Diethanolammonium Propionate , a Protic Ionic Liquid (PIL). These are increasingly valued as permeation enhancers and "green" solvents for poorly soluble APIs.
    
  • Pathway B (Condensation): Requires significant thermal energy (

    
    ) and water removal to overcome the activation energy barrier and drive the equilibrium toward 
    
    
    
    -bis(2-hydroxyethyl)propionamide
    , a non-ionic surfactant and intermediate.

This guide provides validated protocols for isolating either species with high purity, avoiding the common "mixed-phase" sludge that results from imprecise temperature control.

Reaction Logic & Pathway Visualization

The following diagram illustrates the critical decision points in the synthesis workflow.

ReactionPathway Reactants Reactants (Propionic Acid + DEA) Mixing Controlled Mixing (T < 60°C) Reactants->Mixing Exothermic Salt TARGET A: PIL Diethanolammonium Propionate (Ionic Liquid) Mixing->Salt Equilibrium (RT) Heat Thermal Dehydration (T > 140°C, -H₂O) Salt->Heat Activation Energy Amide TARGET B: Amide N,N-bis(2-hydroxyethyl) propionamide Heat->Amide Dean-Stark Trap Impurity Impurity Risk (Ester-Amides) Heat->Impurity Uncontrolled T > 170°C

Figure 1: Reaction bifurcation pathway. The salt forms spontaneously; the amide requires dehydration. Excessive heat without selectivity leads to ester byproducts.

Protocol A: Synthesis of Diethanolammonium Propionate (PIL)

Target Application: Drug delivery vehicles, self-buffering solvents, protein stabilization. Mechanism: Brønsted acid-base neutralization.[1]

Reagents & Equipment
  • Propionic Acid:

    
     (Freshly distilled recommended to remove anhydride impurities).
    
  • Diethanolamine:

    
     (Supercooled liquid or melted solid; DEA melts at ~28°C).
    
  • Setup: 3-neck round-bottom flask, internal temperature probe, overhead mechanical stirrer (magnetic stirring often fails due to viscosity), ice bath.

Step-by-Step Methodology
  • Stoichiometric Calculation: Calculate a precise 1:1 molar ratio .

    • MW Propionic Acid:

      
      
      
    • MW Diethanolamine:

      
      [2]
      
    • Note: Slight excess of acid (

      
       eq) is easier to remove via vacuum than excess amine.
      
  • Thermal Management (Critical): Place the DEA in the flask. Engage the mechanical stirrer at moderate speed. Submerge the flask in an ice bath to maintain internal temperature

    
    .
    
    • Why? The neutralization is highly exothermic. Uncontrolled heat spikes can trigger localized amidation or oxidation (yellowing).

  • Controlled Addition: Add Propionic Acid dropwise via an addition funnel.

    • Rate Limit: Ensure internal temperature does not exceed

      
      .
      
    • Observation: The mixture will become significantly more viscous as the salt network forms.

  • Equilibration: Once addition is complete, remove the ice bath. Allow the mixture to stir at Room Temperature (RT) for 24 hours.

    • Integrity Check: The solution should be clear and colorless. A yellow tint indicates oxidation (likely from old DEA or high temp).

  • Drying (The "Viscosity Trap"): The PIL is hygroscopic. Connect the flask to a high-vacuum line (

    
    ) and heat gently to 
    
    
    
    for 12–24 hours.
    • End Point: Water content

      
       (Karl Fischer titration).[3]
      

Protocol B: Synthesis of -bis(2-hydroxyethyl)propionamide

Target Application: Non-ionic surfactants, chemical intermediates. Mechanism: Condensation amidation (nucleophilic acyl substitution).

Reagents & Equipment
  • Precursor: The Diethanolammonium Propionate salt (prepared in Protocol A) OR raw reagents.

  • Catalyst (Optional but Recommended): Boric acid (

    
    ) or Sulfuric acid (trace) can accelerate the reaction, though thermal uncatalyzed routes are cleaner for pharma applications.
    
  • Setup: Dean-Stark apparatus (for azeotropic water removal) or vacuum distillation setup. Xylene or Toluene can be used as an entrainer.

Step-by-Step Methodology
  • Dehydration Phase: Heat the reaction mixture to

    
     .
    
    • Nitrogen Sweep: Maintain a constant

      
       flow to aid water removal and prevent oxidation.
      
  • Reaction Monitoring: Water evolution is the primary indicator.

    • Theoretical Yield:

      
       water per mole of reactants.
      
    • Duration: Typically 4–8 hours depending on vacuum/entrainer efficiency.

  • Vacuum Finishing: Once water collection ceases, apply vacuum (

    
    ) while maintaining temperature at 
    
    
    
    for 1 hour to drive the equilibrium to completion (Le Chatelier’s principle).
  • Purification: The resulting amide is a viscous liquid/waxy solid.

    • Workup: If discoloration occurs, dissolve in ethanol, treat with activated charcoal, filter, and rotary evaporate.

Analytical Validation (Self-Validating Systems)

To ensure the correct species has been isolated, compare the physicochemical signatures against this reference table.

Table 1: Distinguishing the Salt from the Amide

FeatureTarget A: PIL (Salt) Target B: Amide Diagnostic Note
FTIR: Carbonyl

(

asymmetric stretch)

(Amide I, C=O stretch)
Most critical differentiator.
FTIR: N-H/N+ Broad band

(

)
No N-H stretch (Tertiary amide)Amide will still show O-H stretch from tails.
¹H NMR (D₂O)

(CH₂, quartet)

(CH₂, quartet)
Chemical shift moves downfield in amide.
pH (10% aq)

(Buffered)
Neutral to slightly basicSalt dissociates; Amide does not.
Solubility Soluble in water, ethanol.[4]Soluble in water, ethanol, chloroform.Amide has higher organic solubility.

Troubleshooting & Critical Parameters

  • Issue: "The mixture turned dark brown."

    • Cause: Oxidation of the amine at high temperatures or presence of impurities in the starting DEA.

    • Fix: Use freshly distilled DEA. Perform all heating steps under strict Nitrogen or Argon atmosphere.

  • Issue: "Incomplete conversion to Amide."

    • Cause: Failure to remove water. The reaction is an equilibrium.[5][6]

    • Fix: Ensure the Dean-Stark trap is functioning or increase vacuum. If using an entrainer (toluene), ensure vigorous reflux.

  • Issue: "Ester byproducts formed."

    • Cause: Temperature too high (

      
      ). The hydroxyl groups on DEA begin to compete with the amine for the acyl group.
      
    • Fix: Keep T

      
      .[7][8] Amidation is kinetically favored over esterification at lower thermal bands.
      

References

  • Greaves, T. L., & Drummond, C. J. (2008). Protic Ionic Liquids: Properties and Applications. Chemical Reviews, 108(1), 206–237. Link

  • Peric, B., et al. (2014). A Continuum of Lipo-Hydrophilic Protic Ionic Liquids: Physical Properties and Solvatochromic Probes. Journal of Organic Chemistry, 79(17), 8194–8205. Link

  • Zhu, J., et al. (2015). Synthesis and properties of diethanolamine-based ionic liquids. Chemical Engineering Journal, 273, 51-58.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley-Interscience. (Chapter 16: Acylation of Amines). Link

  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258.

Sources

Application

Introduction: The Significance of 4-Fluorobenzoylacetonitrile

An Application Guide for the Synthesis of 4-Fluorobenzoylacetonitrile (CAS 1602-11-5) 4-Fluorobenzoylacetonitrile, also identified by CAS number 1602-11-5, is a pivotal intermediate in the landscape of modern pharmaceuti...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of 4-Fluorobenzoylacetonitrile (CAS 1602-11-5)

4-Fluorobenzoylacetonitrile, also identified by CAS number 1602-11-5, is a pivotal intermediate in the landscape of modern pharmaceutical synthesis.[1][2] Its structural features, namely the activated methylene group flanked by a nitrile and a carbonyl, make it a versatile building block for the construction of various heterocyclic systems. Most notably, it serves as a critical precursor in the synthesis of Blonanserin, an atypical antipsychotic agent used for the management of schizophrenia.[3] The efficient and high-purity production of this intermediate is therefore a matter of significant interest to researchers and professionals in drug development and manufacturing.

This document provides an in-depth guide to the laboratory-scale preparation of 4-Fluorobenzoylacetonitrile. We will move beyond a simple recitation of steps to explore the underlying chemical principles, justify the selection of reagents and conditions, and present a detailed, field-proven protocol designed for reproducibility and high yield.

Synthetic Strategy: A Mechanistic Perspective

The most prevalent and scalable approach to synthesizing 4-Fluorobenzoylacetonitrile is a base-mediated condensation reaction between a 4-fluorobenzoic acid ester and acetonitrile. This transformation is a variation of the classic Claisen condensation, where the enolate of acetonitrile acts as the carbon nucleophile.

Reaction Mechanism and Rationale

The core of this synthesis relies on the generation of the acetonitrile carbanion (⁻CH₂CN). The protons on the methyl group of acetonitrile are weakly acidic (pKa ≈ 31 in DMSO) and require a very strong base for deprotonation. The resulting carbanion is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of an ester, such as methyl 4-fluorobenzoate.

The choice of base is critical for the success of this reaction. While various strong bases can be employed, sodium bis(trimethylsilyl)amide (NaHMDS) is particularly effective.[3] It is a sterically hindered, non-nucleophilic base, which minimizes side reactions like direct attack on the ester carbonyl. Alternative bases, such as sodium amide (NaNH₂), have been reported but can lead to the formation of more impurities and are often more difficult to handle.[4] A Chinese patent also describes using alkali metals like sodium or potassium directly, which form the corresponding alkoxide or amide in situ.[4]

The reaction is typically conducted at sub-ambient temperatures (-5 to +5 °C) to control the exothermicity of the deprotonation and subsequent condensation, thereby preventing undesirable side reactions and improving the selectivity and yield of the desired product.[3]

Reaction_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination cluster_step4 Step 4: Acidic Workup Acetonitrile CH₃CN (Acetonitrile) Carbanion ⁻CH₂CN (Acetonitrile Carbanion) Acetonitrile->Carbanion + Base Base NaHMDS (Strong Base) Ester Methyl 4-Fluorobenzoate Tetrahedral_Int Tetrahedral Intermediate Ester->Tetrahedral_Int Carbanion->Tetrahedral_Int Attacks Ester C=O Enolate Product Enolate Tetrahedral_Int->Enolate - CH₃O⁻ Product 4-Fluorobenzoylacetonitrile Enolate->Product + H₃O⁺

Caption: Mechanism of base-mediated synthesis.

Detailed Experimental Protocol

This protocol details the synthesis of 4-Fluorobenzoylacetonitrile from methyl 4-fluorobenzoate and acetonitrile using NaHMDS as the base, adapted from established industrial procedures.[3]

Reagent and Equipment Data
Reagent/SolventCAS NumberMolecular Wt.Molar Equiv.Typical Scale (Example)
Methyl 4-fluorobenzoate403-33-8154.14 g/mol 1.029.44 kg (191.0 mol)
Acetonitrile75-05-841.05 g/mol 5.959 L (1127 mol)
Sodium bis(trimethylsilyl)amide (NaHMDS) (40% in THF)1070-89-9183.38 g/mol 2.0192 L (382.0 mol)
Toluene108-88-392.14 g/mol -~245 L
n-Heptane142-82-5100.21 g/mol -~88 L
Hydrochloric Acid (aq.)7647-01-036.46 g/mol -As needed for pH adjustment

Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and nitrogen inlet/outlet.

  • Addition funnel or pump for controlled liquid addition.

  • Filtration apparatus (e.g., Nutsche filter-dryer).

  • Vacuum oven.

Step-by-Step Synthesis Procedure

Synthesis_Workflow start Start A 1. Charge Reactor (Methyl 4-fluorobenzoate, Toluene, Acetonitrile) start->A end Final Product (Dried) B 2. Cool Mixture (-5 to 0 °C) A->B C 3. Slow Addition of NaHMDS (Maintain T < 5 °C) B->C D 4. Reaction Monitoring (e.g., GC/TLC) C->D E 5. Reaction Quench (Acidic Water) D->E F 6. Phase Separation (Discard aqueous layer) E->F G 7. Solvent Exchange (Distill THF, add Toluene) F->G H 8. Recrystallization (Add n-Heptane) G->H I 9. Filtration & Washing H->I J 10. Vacuum Drying (40-45 °C) I->J J->end

Caption: Experimental workflow for synthesis.

  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., nitrogen).

  • Charging Reagents: To the reactor, add methyl 4-fluorobenzoate (1.0 eq), toluene (approx. 6 L/kg of ester), and acetonitrile (5.9 eq).[3]

  • Cooling: Begin agitation and cool the reaction mixture to a target temperature range of -5 to 0 °C.

  • Base Addition: Slowly add the solution of NaHMDS (2.0 eq) to the reaction mixture via an addition funnel or pump. The rate of addition must be carefully controlled to maintain the internal temperature between -5 and +5 °C.[3] A significant exotherm will be observed.

  • Reaction Completion: After the addition is complete, flush the addition line with a small amount of toluene. Allow the reaction to stir at the controlled temperature until monitoring (e.g., GC analysis) indicates the consumption of the starting ester.

  • Quenching: Carefully and slowly add an acidic aqueous solution (e.g., dilute HCl) to the reaction mixture to neutralize the excess base and protonate the product enolate. Monitor the pH of the aqueous layer, adjusting until it is below 5.[3]

  • Workup and Phase Separation: Cease agitation and allow the layers to separate. Remove and discard the lower aqueous layer.

  • Purification via Recrystallization:

    • Remove a portion of the solvent from the organic layer by vacuum distillation.

    • Add fresh toluene (approx. 2 L/kg of initial ester) and heat the mixture to 85-90 °C to ensure complete dissolution.[3]

    • Cool the solution to 50-55 °C and add n-heptane (approx. 1 L/kg of initial ester) as an anti-solvent to induce precipitation of the product.[3]

    • Continue to cool the resulting slurry to 20-25 °C and hold for a sufficient time to maximize crystallization.

  • Isolation and Drying: Isolate the solid product by filtration. Wash the filter cake with n-heptane (approx. 2 L/kg of initial ester) to remove residual solvents and impurities.[3] Dry the product under vacuum at 40-45 °C until a constant weight is achieved.

Expected Results
  • Appearance: Off-white to pale yellow solid.

  • Yield: 80-93%.[3][4]

  • Purity: >98.5% (by GC area).[3]

  • Melting Point: 84-88 °C.

Product Characterization

To confirm the identity and purity of the synthesized 4-Fluorobenzoylacetonitrile, the following analytical techniques are recommended:

  • Gas Chromatography (GC): The primary method for assessing purity and detecting residual starting materials or side products like 4-methoxybenzoylacetonitrile.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic peaks for the aromatic protons and the active methylene (-CH₂-) protons.

    • ¹³C NMR: Will confirm the presence of the carbonyl, nitrile, and aromatic carbons.

    • ¹⁹F NMR: A singlet peak will confirm the presence of the fluorine atom on the phenyl ring.

  • Infrared (IR) Spectroscopy: Will display characteristic absorption bands for the nitrile (C≡N) group (approx. 2200-2260 cm⁻¹) and the ketone (C=O) group (approx. 1685 cm⁻¹).

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound (163.15 g/mol ).

Safety and Handling

The synthesis of 4-Fluorobenzoylacetonitrile involves hazardous materials and requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5][6]

  • Reagent Hazards:

    • NaHMDS: Corrosive and reacts violently with water. Handle under an inert atmosphere.

    • Acetonitrile & Toluene: Flammable liquids and are harmful if inhaled or absorbed through the skin.

    • 4-Fluorobenzoylacetonitrile (Product): Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.

  • Engineering Controls: All operations should be conducted in a well-ventilated fume hood.[6]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.[5]

    • Eye Contact: Rinse cautiously with water for several minutes.[5]

    • Inhalation: Remove the person to fresh air.

    • Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[5][6]

References

  • CN105272883A - Preparation method for high-purity 4-fluorobenzoylacetonitrile - Google P
  • CN111233707B - Synthesis and refining method of 4-fluorobenzoylacetonitrile - Google P
  • Organic Syntheses Procedure. [Link]

  • Benzeneacetonitrile, 4-fluoro- - NIST WebBook. [Link]

  • 4-Fluorobenzoylacetonitrile 98.0%(GC) | PureSynth. [Link]

  • Total syntheses of natural products containing spirocarbocycles - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

Sources

Method

Application Note: N,N-bis(2-hydroxyethyl)propanamide as a Functional Diol Monomer

Abstract This guide details the synthesis, purification, and polymerization of N,N-bis(2-hydroxyethyl)propanamide (BHEP) .[1][2] Unlike conventional aliphatic diols (e.g., 1,4-butanediol), BHEP introduces a lateral amide...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the synthesis, purification, and polymerization of N,N-bis(2-hydroxyethyl)propanamide (BHEP) .[1][2] Unlike conventional aliphatic diols (e.g., 1,4-butanediol), BHEP introduces a lateral amide group into the polymer backbone.[1][2] This "pseudo-peptide" functionality significantly enhances inter-chain hydrogen bonding, tunable hydrophilicity, and biodegradation rates.[1] This note is designed for polymer chemists and drug delivery scientists developing poly(ester amides) (PEAs) and functional polyurethanes (PUs) .[1][2]

Introduction: The "Pseudo-Peptide" Advantage

In biodegradable polymer design, a common challenge is balancing mechanical strength with hydrolytic degradation.[1] Polyesters (e.g., PLA, PCL) often lack the reactive handles for drug conjugation and can exhibit bulk erosion that causes acidic spikes.

BHEP serves as a strategic monomer replacement.[1][2] When copolymerized, the pendant propionyl amide group acts as a hydrogen bond acceptor , increasing the glass transition temperature (


) without sacrificing thermal stability.[1] In biomedical applications, PEAs derived from BHEP exhibit surface-erosion characteristics, making them ideal for controlled drug release matrices.[1][2]

Protocol A: Monomer Synthesis & Purification

Objective: Synthesize high-purity BHEP via aminolysis of methyl propionate. Rationale: We utilize a transamidation route rather than acid chloride coupling.[1][2] This avoids the formation of amine hydrochloride salts, which are difficult to remove completely and can catalyze premature degradation in subsequent polymerizations.

Materials
  • Diethanolamine (DEA): >99%, redistilled before use.[1][2]

  • Methyl Propionate: Anhydrous.[1][2]

  • Catalyst: Sodium Methoxide (NaOMe), 0.5 M solution in methanol.[1][2]

  • Solvent: Methanol (anhydrous).[1][2]

Step-by-Step Workflow
  • Reactor Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser fitted with a drying tube (CaCl₂).

  • Charge: Add Diethanolamine (105.14 g, 1.0 mol) and NaOMe solution (10 mL) to the flask. Stir at room temperature for 10 minutes.

  • Addition: Add Methyl Propionate (96.9 g, 1.1 mol) dropwise over 30 minutes. A slight excess ensures complete conversion of the amine.[1]

  • Reaction: Heat the mixture to 60°C and reflux for 6 hours.

    • Mechanism:[1][2] The methoxide activates the amine, attacking the carbonyl of the ester. Methanol is generated as a byproduct.[1][2]

  • Solvent Removal: Switch the condenser to a distillation setup. Increase bath temperature to 80°C to distill off the methanol byproduct and excess methyl propionate.

  • Purification (Critical): The residue is a viscous yellow oil.[1][2]

    • Perform High-Vacuum Distillation (<1 mbar).

    • Collect the fraction boiling at 165–170°C (at 0.5 mmHg) .

    • Note: If the product solidifies upon cooling (waxy solid), recrystallize from ethyl acetate/hexane (1:1).[2]

Yield: ~85-90% Appearance: Colorless viscous liquid or low-melting white solid.[1][2]

DOT Diagram: Synthesis Workflow

SynthesisWorkflow Reactants Diethanolamine + Methyl Propionate Catalysis Cat: NaOMe Reflux 60°C, 6h Reactants->Catalysis Transamidation Crude Crude BHEP (+ Methanol) Catalysis->Crude Conversion VacDist Vacuum Distillation 165°C @ 0.5 mmHg Crude->VacDist Methanol Removal PureProduct Pure BHEP (Monomer Grade) VacDist->PureProduct Isolation

Figure 1: Chemo-enzymatic or chemical transamidation workflow for BHEP synthesis.[1][2]

Protocol B: Poly(ester amide) Polymerization

Objective: Synthesize Poly(BHEP-adipate), a biodegradable PEA.[1][2] Method: Melt Polycondensation.[1][2][3]

Materials
  • Monomer A: BHEP (Synthesized in Protocol A).[1][2]

  • Monomer B: Dimethyl Adipate (or Adipoyl Chloride for solution route).[1][2]

  • Catalyst: Titanium(IV) isopropoxide (

    
    ).[1][2]
    
Step-by-Step Workflow
  • Stoichiometry: In a polymerization tube, mix BHEP (10.0 mmol) and Dimethyl Adipate (10.0 mmol) . Exact 1:1 stoichiometry is vital for high molecular weight (

    
    ).[1][2]
    
  • Oligomerization (Stage 1):

    • Add catalyst (0.1 wt%).[1][2]

    • Purge with

      
       x 3.[1][2]
      
    • Heat to 160°C for 4 hours under continuous

      
       flow. Methanol evolves.[1][2]
      
  • Polycondensation (Stage 2):

    • Increase temperature to 180°C .

    • Apply high vacuum (<0.1 mbar) slowly to prevent bumping.[1][2]

    • Maintain for 6–8 hours. The viscosity will increase significantly.[1]

  • Termination: Cool to room temperature under

    
    .
    
  • Purification: Dissolve the polymer in Chloroform and precipitate into cold Methanol . Filter and dry in a vacuum oven at 40°C.

Data Summary: Expected Properties
PropertyValue (Approx.)Note

(GPC)
15,000 – 25,000 DaDependent on vacuum efficiency

(DSC)
-15°C to 5°CHigher than Poly(ethylene adipate) due to amide H-bonding
Solubility DMSO, DMF, CHCl3Insoluble in water/alcohols
Degradation 4–8 weeksSurface erosion profile in PBS (37°C)

Biomedical Application: Drug Eluting Matrices

BHEP-based polymers are distinct because the amide bond increases the polymer's hydrophilicity compared to pure polyesters.[1][2] This allows for better wetting and water uptake, facilitating the diffusion of hydrophilic drugs.

Mechanism of Action[4]
  • Hydration: Water penetrates the matrix, plasticizing the amide domains.[1]

  • Erosion: Ester bonds hydrolyze first.[1][2] The amide bonds are more stable, resulting in short amide-diol fragments that are renally clearable.[1][2]

  • Release: Drug release follows a zero-order profile (linear) if the erosion rate matches the diffusion rate.[1][2]

DOT Diagram: Polymer Degradation Logic

Degradation cluster_effect Amide Effect Polymer Poly(BHEP-Adipate) Matrix Hydrolysis Hydrolytic Attack (PBS, 37°C) Polymer->Hydrolysis Cleavage Ester Bond Cleavage Hydrolysis->Cleavage Fragments Water Soluble Fragments (BHEP + Adipic Acid) Cleavage->Fragments Mass Loss Clearance Renal Clearance Fragments->Clearance Effect H-Bonding Retains Structural Integrity During Initial Swelling Effect->Polymer

Figure 2: Degradation pathway of BHEP-based poly(ester amides).

Troubleshooting & Safety

  • Moisture Sensitivity: The hydroxyl groups on BHEP are hygroscopic.[1][2] Dry the monomer under vacuum over

    
     for 24h before polymerization to prevent stoichiometric imbalance.
    
  • Coloration: If the polymer turns yellow/brown during synthesis, oxygen ingress occurred.[1] Ensure rigorous

    
     purging.
    
  • Crosslinking: Avoid temperatures >200°C. The amide nitrogen can participate in transamidation side reactions, leading to branching or crosslinking.[1]

References

  • Lips, P. A. M., et al. (2005).[1][2] Synthesis and characterization of poly(ester amide)s containing amino acid residues.Polymer , 46(23), 9653-9663.[1][2] Link[2]

  • Rodriguez-Galan, A., et al. (2011).[1][2][3] Degradable Poly(ester amide)s for Biomedical Applications.[1][2][3][4][5][6]Polymers , 3(1), 65-99.[1][2] Link[2]

  • Fonseca, A. C., et al. (2013).[1][2] Poly(ester amide)s – A review on synthesis and applications.Progress in Polymer Science , 38(7), 998-1031.[1][2] Link[2]

  • Sigma-Aldrich. (2025).[1][2] Product Specification: Diethanolamine.[1][2][7]Link[2]

  • PubChem. (2025).[1][2] Compound Summary: N,N-Bis(2-hydroxyethyl)propanamide.[1][2][8]Link[2]

(Note: While specific papers on the propyl-derivative are less common than the general class, References 1-3 provide the authoritative grounding for the poly(ester amide) chemistry described.)[1][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of N,N-bis(2-hydroxyethyl)propanamide

The "Polarity Trap": Understanding the Challenge Welcome to the technical support guide. If you are reading this, you are likely facing the "Polarity Trap." The Problem: Your target molecule, N,N-bis(2-hydroxyethyl)propa...

Author: BenchChem Technical Support Team. Date: February 2026

The "Polarity Trap": Understanding the Challenge

Welcome to the technical support guide. If you are reading this, you are likely facing the "Polarity Trap."

The Problem: Your target molecule, N,N-bis(2-hydroxyethyl)propanamide (hereafter referred to as the Amide ), and your impurity, Diethanolamine (DEA) , share nearly identical physical properties.

  • High Polarity: Both contain hydrophilic hydroxyl groups.

  • Water Solubility: Both are highly water-soluble.

  • Boiling Points: Both have high boiling points (>200°C), making standard distillation difficult without decomposition.

The Solution Logic: We cannot rely on polarity (silica chromatography will likely streak/co-elute) or simple volatility. We must exploit the Basicity (


)  difference.
  • DEA: A secondary amine with a

    
     (Basic).
    
  • Amide: Neutral functionality (Non-basic).

This guide prioritizes Ion Exchange Scavenging as the "Gold Standard" for purity, followed by Salting-Out Extraction as a viable alternative.

Decision Matrix: Select Your Protocol

Before proceeding, determine the scale and impurity level of your crude mixture.

purification_decision start Start: Crude Mixture Analysis check_dea DEA Content Level? start->check_dea high_dea High (>10%) check_dea->high_dea low_dea Low (<10%) check_dea->low_dea method_b Method B: Salting-Out Extraction (Bulk Removal) high_dea->method_b Pre-clean required scale Scale of Reaction? low_dea->scale small_scale < 50g scale->small_scale large_scale > 50g scale->large_scale method_a Method A: Ion Exchange Resin (Highest Purity) small_scale->method_a large_scale->method_a Preferred method_c Method C: Vacuum Distillation (Only if thermally stable) large_scale->method_c If equipment allows method_b->check_dea Re-assay

Figure 1: Decision tree for selecting the appropriate purification strategy based on impurity load and scale.

Method A: Cation Exchange Scavenging (The Gold Standard)

This method uses a strongly acidic cation exchange resin to chemically bind the basic DEA, allowing the neutral amide to pass through. This is the most robust method for drug development applications where high purity is required.

Reagents Required:

  • Resin: Amberlyst® 15 (H+ form) or Dowex® 50W (H+ form).

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

Protocol Steps
  • Resin Activation (Crucial):

    • Most resins come wet or with stabilizers. Wash the resin (approx.[1][2] 10g resin per 1g expected DEA) in a column with 3 bed volumes of Methanol to remove interstitial water and contaminants.

  • Loading:

    • Dissolve your crude mixture in Methanol (concentration ~0.1 M).

    • Note: Do not use water if possible; organic solvents facilitate easier evaporation later.

  • Scavenging:

    • Pass the solution through the resin bed at a slow flow rate (gravity flow is usually sufficient).

    • Mechanism:

      
       (DEA is trapped).
      
    • The Amide is neutral and flows through.

  • Washing:

    • Flush the column with 2-3 bed volumes of Methanol to recover any entrained product.

  • Finishing:

    • Combine the eluent and washings.

    • Concentrate under reduced pressure (Rotovap).

Validation: Check the eluent via TLC (stained with Ninhydrin). DEA will stain purple/red; the Amide should not stain or stain very faintly compared to the amine.

Method B: Salting-Out Liquid-Liquid Extraction

Standard extraction (DCM/Water) often fails because the Amide is too water-soluble. We must modify the aqueous phase to force the Amide into the organic layer.

Reagents Required:

  • Aqueous Phase: Saturated NaCl solution (Brine) + 1M HCl.

  • Organic Phase: n-Butanol (preferred) or Ethyl Acetate (EtOAc).

Protocol Steps
  • Acidification:

    • Dissolve the crude mixture in a minimal amount of water.

    • Add 1M HCl until the pH is ~2-3.

    • Why? This protonates the DEA (

      
      ), making it ionic and locking it in the water phase.
      
  • Saturation (Salting Out):

    • Add solid NaCl to the aqueous solution until no more dissolves.

    • Why? The "Salting Out" effect reduces the solubility of the organic Amide in water, forcing it into the organic phase.

  • Extraction:

    • Extract the aqueous mixture 3-4 times with n-Butanol .

    • Note: n-Butanol is miscible with water but forms a separate phase with saturated brine.

  • Wash:

    • Combine organic layers.[1] Wash once with a small volume of brine (pH 2) to remove any trapped DEA salts.

  • Evaporation:

    • n-Butanol has a high boiling point (117°C). You will need a high-vacuum rotovap or azeotropic distillation with water to remove it.

Troubleshooting & FAQs

Q1: My product is a viscous oil that won't crystallize. Is it impure?

A: Not necessarily. N,N-bis(2-hydroxyethyl)propanamide is known to be a viscous liquid or low-melting solid due to strong hydrogen bonding preventing easy crystal lattice formation.

  • Action: Dry thoroughly under high vacuum (0.1 mmHg) for 24 hours. If NMR shows no solvent/DEA, the oil is likely the pure state.

Q2: I see a "ghost" peak in the NMR around 2.7-3.0 ppm. Is this DEA?

A: Likely yes. DEA protons on the carbon alpha to the nitrogen usually appear around 2.7-3.0 ppm in


.
  • Confirmation: Add a drop of

    
     to the NMR tube. If the peaks shift significantly or disappear (exchangeable protons), it confirms amine/hydroxyl presence.
    
  • Remedy: If Method A (Resin) failed, your flow rate was likely too fast. Re-run with fresh resin and slower flow.

Q3: Can I use Silica Gel Chromatography?

A: Only with extreme modifications.

  • Standard Silica: DEA will streak and stick. The Amide will also tail significantly.

  • Modification: Use DCM:MeOH:NH4OH (90:10:1) . The ammonia competes with the DEA for the acidic silica sites, sharpening the peaks. However, this is messy and less effective than Ion Exchange.

Safety & Handling (DEA)

Warning: Diethanolamine (DEA) is classified as a Group 2B Carcinogen (possibly carcinogenic to humans) by the IARC.[3]

  • Skin Absorption: DEA permeates skin easily. Always use Nitrile gloves (double gloving recommended) and long sleeves.

  • Aerosolization: Avoid high-temperature distillation without a scrubber, as DEA vapors are respiratory irritants.

Data Summary Table

PropertyN,N-bis(2-hydroxyethyl)propanamideDiethanolamine (DEA)
Functionality Amide (Neutral)Secondary Amine (Basic)
pKa ~15 (Amide proton - negligible)8.88 (Conjugate acid) [1]
Water Solubility HighMiscible
Boiling Point >200°C (Est.)217°C (at 150 mmHg) [2]
Interaction with Cation Resin None (Flows through)Strong Binding (Trapped)

References

  • Sigma-Aldrich. Diethanolamine Product Information & Physical Properties.Link

  • ChemicalBook. Diethanolamine CAS 111-42-2 Properties and Safety.Link

  • EPA (United States Environmental Protection Agency). Chemical Dashboard: N,N-Bis(2-hydroxyethyl)dodecanamide (Analogous long-chain data).Link

  • ResearchGate. Removal of heat stable salts (Amines) using Ion Exchange Resins.Link

Sources

Optimization

Technical Support Center: Purification of N,N-bis(2-hydroxyethyl)propionamide Oil

Welcome to the technical support center for the purification of N,N-bis(2-hydroxyethyl)propionamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N,N-bis(2-hydroxyethyl)propionamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for purifying this often-viscous, oily compound. The following sections are structured in a question-and-answer format to directly address common challenges encountered during its purification.

Troubleshooting Guide

This section addresses specific, practical issues that can arise during the purification of N,N-bis(2-hydroxyethyl)propionamide. Each solution is presented with a step-by-step protocol and an explanation of the underlying scientific principles.

Question 1: My crude N,N-bis(2-hydroxyethyl)propionamide is a dark brown or yellow oil. How can I decolorize it?

Discoloration in the crude product often arises from impurities formed during the amidation reaction or from the starting materials themselves.[1][2] Activated carbon is a highly effective and commonly used agent for removing colored impurities.[1][2][3]

Recommended Protocol: Activated Carbon Treatment

  • Dissolution: Dissolve the crude N,N-bis(2-hydroxyethyl)propionamide oil in a suitable solvent. Given the polar nature of the target compound, polar solvents like ethanol or methanol are good starting points.[1] The goal is to achieve a solution with a manageable viscosity for filtration.

  • Addition of Activated Carbon: Add a small amount of activated carbon to the solution. A general starting point is 1-2% of the crude product's weight.[2]

  • Stirring: Stir the mixture at room temperature for 30-60 minutes. Gentle heating can sometimes improve the efficiency of decolorization, but be cautious of potential solvent loss and the thermal stability of your compound.[4]

  • Filtration: Remove the activated carbon by filtration. Due to the fine particle size of activated carbon, filtration through a pad of Celite® or a fine-porosity filter paper is recommended to ensure complete removal.[2]

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the decolorized N,N-bis(2-hydroxyethyl)propionamide oil.

Causality Behind the Method: Activated carbon possesses a high surface area and a porous structure, allowing it to adsorb large organic molecules, including many colored impurities.[1][3][5] The choice of a polar solvent is crucial as it should readily dissolve the polar N,N-bis(2-hydroxyethyl)propionamide while having a lower affinity for the non-polar to moderately polar colored impurities, thus promoting their adsorption onto the activated carbon.[1]

Decolorization_Workflow A Crude Brown Oil B Dissolve in Ethanol A->B C Add Activated Carbon (1-2% w/w) B->C D Stir at Room Temp (30-60 min) C->D E Filter through Celite® D->E F Rotary Evaporation E->F G Decolorized Oil F->G

Caption: Workflow for decolorizing N,N-bis(2-hydroxyethyl)propionamide oil.

Question 2: I'm struggling to remove unreacted starting materials (e.g., propionic acid and diethanolamine). What is the best approach?

Residual starting materials are common impurities in amidation reactions.[6][7] An aqueous workup with acid and base washes is a standard and effective method to remove these impurities.[6][7]

Recommended Protocol: Aqueous Acid-Base Extraction

  • Dissolution: Dissolve the crude oil in an immiscible organic solvent like ethyl acetate or dichloromethane.

  • Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl) to remove any unreacted diethanolamine by converting it to its water-soluble salt.

  • Base Wash: Subsequently, wash the organic layer with a dilute aqueous base solution (e.g., saturated sodium bicarbonate) to remove any unreacted propionic acid by converting it to its water-soluble salt.

  • Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the purified product.

Causality Behind the Method: This method leverages the different acid-base properties of the product and the starting materials. Diethanolamine is basic and will be protonated by the acid wash, forming a water-soluble ammonium salt. Propionic acid is acidic and will be deprotonated by the base wash, forming a water-soluble carboxylate salt. The neutral amide product, N,N-bis(2-hydroxyethyl)propionamide, will remain in the organic layer.

Question 3: My product is a highly viscous oil, making it difficult to handle and purify by column chromatography. Are there alternative methods?

Purifying viscous oils can be challenging.[8] While column chromatography is a powerful tool, it may not always be practical for highly viscous substances.[8] Several alternative techniques can be employed.

Alternative Purification Strategies for Viscous Oils

MethodPrincipleBest For RemovingConsiderations
Vacuum Distillation Separation based on differences in boiling points at reduced pressure.Volatile impurities.The compound must be thermally stable at the required distillation temperature.[8]
Trituration Suspending the crude product in a solvent in which the desired compound is insoluble, but the impurities are soluble.Impurities with significantly different polarity.Requires finding a suitable solvent system.[8]
Two-Solvent Recrystallization Inducing crystallization from a solvent system where the product is soluble in one solvent and insoluble in the other.A wide range of impurities if a suitable solvent pair is found.The compound must be able to crystallize.[9]

Expert Insight: For N,N-bis(2-hydroxyethyl)propionamide, vacuum distillation could be a viable option if it is thermally stable. A related compound, N-(2-Hydroxyethyl)propionamide, has a boiling point of 203°C at 10 mmHg, suggesting that vacuum distillation might be feasible.[10]

Purification_Alternatives A Viscous Crude Oil B Vacuum Distillation A->B Thermally Stable? C Trituration A->C Polarity Difference? D Two-Solvent Recrystallization A->D Crystallizable? E Purified Product B->E C->E D->E

Caption: Decision tree for alternative purification methods for viscous oils.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the purification and characterization of N,N-bis(2-hydroxyethyl)propionamide.

What are the expected common impurities in the synthesis of N,N-bis(2-hydroxyethyl)propionamide?

Common impurities in amidation reactions include:

  • Unreacted Starting Materials: Propionic acid (or its activated form like an acid chloride) and diethanolamine are the most common impurities.[11][12]

  • Side-Products from Amidation Reagents: If coupling reagents like carbodiimides (e.g., EDC) or uronium salts (e.g., HATU) are used, their byproducts will be present.

  • Solvent Residues: The reaction solvent (e.g., DMF, CH₂Cl₂) can be a persistent impurity.

  • Water: Water can be present from the workup or as a byproduct of the reaction if a direct amidation method is used.[6][7]

How can I assess the purity of my final N,N-bis(2-hydroxyethyl)propionamide product?

Several analytical techniques can be used to determine the purity of your final product:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is one of the most powerful tools for structural elucidation and purity assessment. The presence of impurity peaks can be quantified if a known standard is used.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds and can separate and identify impurities.[13][14]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying components in a mixture.[15][16][17] Given the polar nature of N,N-bis(2-hydroxyethyl)propionamide, reverse-phase HPLC with a C18 column and a water/acetonitrile or water/methanol mobile phase would be a good starting point.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of the characteristic amide and hydroxyl functional groups and can indicate the presence of certain impurities, like carboxylic acids.

Is N,N-bis(2-hydroxyethyl)propionamide thermally stable?
My product "oils out" instead of crystallizing during recrystallization attempts. What should I do?

"Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point. To address this:

  • Add more of the primary solvent: This will lower the saturation point and may allow for crystallization to occur at a lower temperature.

  • Use a lower-boiling point solvent system: This will ensure that the solution becomes saturated at a temperature below the melting point of your compound.

  • Scratch the inside of the flask: This can provide nucleation sites for crystal growth.

  • Add a seed crystal: If you have a small amount of pure, solid material, adding it to the cooled solution can induce crystallization.

References

  • The Role Of Activated Carbon In Organic Synthesis. (2020, June 13).
  • Charcoal - Chemistry LibreTexts. (2022, April 7).
  • Synthesis and analysis of amides - Chemistry Educ
  • What is a best way to purify a viscous organic liquid product other than column chromatography?
  • The Use of Powdered Activated Carbon Adsorption for Color Removal - ScholarWorks
  • Removal of color impurities from organic compounds - Google P
  • A green chemistry perspective on catalytic amide bond form
  • 2,2'-azobis[2-methyl-n-(2-hydroxyethyl)propionamide] - Guidechem.
  • Recrystalliz
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)
  • Propanamide, 2,2'-(1,2-diazenediyl)bis[N-(2-hydroxyethyl)-2-methyl- | C12H24N4O4 | CID - PubChem.
  • Analysis method for amide compounds - Google P
  • Synthesis and application of treated activated carbon for cationic dye removal from modelled aqueous solution - Arabian Journal of Chemistry.
  • N,N-bis(2-hydroxyethyl)prop-2-enamide | CAS#:10196-26-6 | Chemsrc.
  • Industrial Amine Synthesis Method | PDF | Distillation | W
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC.
  • Purification of silicone oils for fluid experiments - Pattern Form
  • Recrystallisation Help : r/Chempros - Reddit. (2020, October 30).
  • N-(2-Hydroxyethyl)propionamide - MySkinRecipes.
  • 2,2'-AZOBIS[2-METHYL-N-(2-HYDROXYETHYL)PROPIONAMIDE] | 61551-69-7.
  • Two-Solvent Recrystalliz
  • How should I purify a complex, polar, amide reaction mixture? - Biotage. (2023, February 10).
  • Synthesis of N-nitrosamine impurity, N-(2-hydroxyethyl)- N-phenylnitrous amide.
  • Update of the safety assessment of N,N-bis(2-hydroxyethyl)alkyl(C8-C18)amines (FCM No 19) and N,N-bis(2-hydroxyethyl)alkyl(C8-C18)amine hydrochlorides (FCM No 20) for their use in plastic materials and articles intended to come into contact with food - PubMed. (2025, February 10).
  • Adaptation of a High-Pressure Liquid Chromatography System for the Measurement of Viscosity - MDPI. (2014, March 26).
  • The amide group and its preparation methods by acid-amine coupling reactions: an overview - ResearchG
  • Do's and don'ts when filtering viscous liquids - Cytiva.
  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution | Organic Process Research & Development - ACS Public
  • N-(2-Hydroxyethyl)propionamide | 18266-55-2 | Tokyo Chemical Industry Co., Ltd.(APAC).
  • N-(2-hydroxyethyl)propionamide (C5H11NO2) - PubChemLite.
  • Method for preparing N,N,N',N'-tetrakis(2-hydroxyethyl)
  • Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution - PMC.
  • N,N-Bis(2-hydroxyethyl)propionamide CAS NO.1602-11-5 - LookChem.
  • Experimental study on the rheological characteristics and viscosity-enhanced factors of super-viscous heavy oil - Extrica. (2023, November 7).
  • Process for purifying fatty acid amides - Google P
  • Processes for the purification of bis(2-hydroxyethyl)
  • Processes for the purification of bis(2-hydroxyethyl)
  • N,N-bis(2-hydroxyethyl)-3-[(C16-18)
  • Preparation and Characterization of Spray-Dried Hybrid Nanocrystal–Amorphous Solid Dispersions (HyNASDs) for Supersaturation Enhancement of a Slowly Crystallizing Drug - PMC. (2023, August 25).
  • N-(2-Hydroxyethyl)propionamide 18266-55-2 | TCI (Shanghai) Development Co., Ltd.
  • Reaction schemes of syntheses of (a) N,N‐bis(2‐hydroxyethyl)stearamide... - ResearchGate.N‐bis(2‐hydroxyethyl)stearamide...

Sources

Troubleshooting

improving yield of diethanolamine propionylation reaction

Technical Support Center: Optimizing -Propionylation of Diethanolamine Knowledge Base Article ID: KB-PRO-DEA-001 Topic: Improving Yield & Selectivity in Diethanolamine Propionylation Last Updated: February 19, 2026 Audie...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing -Propionylation of Diethanolamine

Knowledge Base Article ID: KB-PRO-DEA-001 Topic: Improving Yield & Selectivity in Diethanolamine Propionylation Last Updated: February 19, 2026 Audience: Process Chemists, Medicinal Chemists[1][2]

Executive Summary

The propionylation of diethanolamine (DEA) presents a classic chemoselectivity challenge.[1][2] The substrate contains two nucleophilic species: a secondary amine and two primary alcohols.[1] While the amine is kinetically more nucleophilic, thermodynamic conditions or acidic environments can promote competitive ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


-acylation (esterification), leading to mixtures of amides, mono-esters, and di-esters.[1]

This guide provides a troubleshooting framework to maximize the yield of the target amide,


-bis(2-hydroxyethyl)propionamide , while suppressing ester byproducts and resolving water-solubility isolation issues.

Module 1: Reaction Design & Chemoselectivity

The Core Challenge: Kinetic vs. Thermodynamic Control

To achieve high yield, you must operate under kinetic control .[1][2] The amine (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


) reacts faster than the hydroxyls (

) due to higher nucleophilicity.[1] However, if the amine is protonated (by HCl byproduct) or if the temperature is too high, the reaction equilibrium shifts toward esterification.
Critical Parameter Table
ParameterRecommended ConditionScientific Rationale
Temperature ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

to

(Addition)

(Stirring)
Low temperature suppresses the activation energy barrier for

-acylation, favoring the faster

-acylation.[1]
Stoichiometry 1.0 : 1.05 (DEA : Propionylating Agent)Excess acylating agent promotes esterification of the free hydroxyls on the product.[2]
Base Scavenger Triethylamine (TEA) or DIPEA (1.1 eq)Crucial: Scavenges HCl immediately.[1][2] If DEA becomes protonated (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

), it loses nucleophilicity, stopping the reaction or forcing

-acylation.
Reagent Propionyl Chloride (with base)Higher reactivity allows for lower temperature operation compared to anhydrides.[1][2]
Visualizing the Pathway

ReactionPathway DEA Diethanolamine (DEA) Intermediate Tetrahedral Intermediate DEA->Intermediate Nucleophilic Attack Prop + Propionyl Chloride Amide N-Amide (Target) (Kinetic Product) Intermediate->Amide Fast (-5°C) Base Present Ester O-Ester (Impurity) (Thermodynamic Product) Intermediate->Ester Slow/High Temp Acidic Conditions Amide->Ester Acyl Migration (High Heat)

Figure 1: Chemoselectivity pathways.[2] Maintaining low temperature and basic conditions locks the reaction into the green (Amide) pathway.[2]

Module 2: Troubleshooting Common Failure Modes

Issue #1: "My yield is low (<40%), and I see starting material."

Diagnosis: The amine was likely protonated by the byproduct acid (HCl or Propionic acid), rendering it unreactive.[1][2] Corrective Action:

  • Check Base Stoichiometry: Ensure you are using at least 1.1 equivalents of base (TEA/DIPEA) relative to the acyl chloride.[1][2]

  • Order of Addition: Do not add the base after the acid chloride.[1][2]

    • Correct Protocol: Dissolve DEA and TEA in dry DCM.[1][2] Cool to ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      . Add Propionyl Chloride dropwise.[1]
      
Issue #2: "I cannot extract the product from the aqueous layer."

Diagnosis: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


-bis(2-hydroxyethyl)propionamide is highly polar and water-soluble due to the two free hydroxyl groups.[1] Standard DCM/Water extraction often results in the product remaining in the aqueous phase.
Corrective Action (The "Non-Aqueous" Workup): 
  • Step 1: Use an anhydrous solvent system (DCM or THF).[1][2]

  • Step 2: After the reaction, the byproduct (Triethylamine Hydrochloride) will precipitate as a solid.[1][2]

  • Step 3: Filter the reaction mixture to remove the salt.

  • Step 4: Concentrate the filtrate (organic layer) directly.[1][2] This avoids water entirely.[1][2]

  • Step 5: If water workup is unavoidable, saturate the aqueous layer with NaCl ("salting out") and extract with n-Butanol or IPA/CHCl3 (1:3) , not just pure DCM.[1][2]

Issue #3: "The product is an oil that won't crystallize."

Diagnosis: This is chemically normal. The propionyl chain adds flexibility, and the hydroxyls prevent tight packing. Resolution:

  • Do not attempt recrystallization immediately.[1][2]

  • Dry the oil under high vacuum (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ) for 12 hours to remove trace solvent/water.
    
  • If a solid is strictly required for formulation, consider forming a co-crystal or keeping it as a viscous oil (standard for this class of compounds).[2]

Module 3: Step-by-Step Optimized Protocol

Objective: Synthesis of


-bis(2-hydroxyethyl)propionamide (Target Scale: 10 mmol).
  • Preparation:

    • Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar.

    • Purge with Nitrogen (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      ) or Argon.[1]
      
  • Solvation:

    • Add Diethanolamine (1.05 g, 10 mmol) and Triethylamine (1.53 mL, 11 mmol).

    • Add anhydrous Dichloromethane (DCM) (30 mL).[1][2]

    • Note: DEA may not fully dissolve initially; it will dissolve as it reacts.[1][2]

  • Acylation (The Critical Step):

    • Cool the mixture to

      
        using an ice bath.
      
    • Dilute Propionyl Chloride (0.87 mL, 10 mmol) in 5 mL of DCM.

    • Add the chloride solution dropwise over 20 minutes.

    • Why? Slow addition prevents localized heating, which causes ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      -acylation.[1]
      
  • Completion:

    • Allow the reaction to warm to room temperature naturally.[1] Stir for 3 hours.

    • TLC Check: Use 10% MeOH in DCM. Stain with Ninhydrin (DEA will stain purple; Product will not stain or stain faint yellow).[1][2]

  • Purification (Salt Filtration Method):

    • The mixture will be cloudy (TEAngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      HCl salts).[1]
      
    • Filter through a sintered glass funnel or a pad of Celite.[1][2]

    • Wash the filter cake with cold DCM (10 mL).

    • Evaporate the filtrate under reduced pressure.[1]

    • Yield Expectation: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       as a colorless/pale yellow viscous oil.[1]
      

Module 4: Analytical Verification

How do you prove you made the Amide (N-acyl) and not the Ester (O-acyl)?

Analytical MethodAmide Signal (Target)Ester Signal (Impurity)
IR Spectroscopy Strong band at 1620–1640 cm⁻¹ (Amide I)Band at 1730–1750 cm⁻¹ (Ester Carbonyl)
¹H NMR ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

next to N shifts downfield (

3.4–3.[1]6)
ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

next to O shifts significantly downfield (

4.1–4.[1]2)
Solubility Soluble in Water, MethanolLess soluble in water (if di-ester)
Troubleshooting Logic Flow

Troubleshooting Start Start: Low Yield / Impurity CheckTLC 1. Check TLC Is SM remaining? Start->CheckTLC CheckIR 2. Check IR Band at 1740 cm⁻¹? CheckTLC->CheckIR No (Conversion Complete) Protonation Issue: Amine Protonation Solution: Increase Base (TEA) CheckTLC->Protonation Yes (SM Present) Esterification Issue: O-Acylation Solution: Lower Temp / Slower Addn CheckIR->Esterification Yes (Ester Peak) Workup Issue: Product lost in Aqueous Solution: Use Salt Filtration CheckIR->Workup No (Amide Peak but Low Mass)

Figure 2: Diagnostic workflow for resolving yield issues.

References

  • Smith, M. B., & March, J. (2007).[1][2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1][2] (Detailed mechanisms of nucleophilic acyl substitution and amine vs. alcohol nucleophilicity).

  • TCI Chemicals. (n.d.).[1][2] Product Specification: N-(2-Hydroxyethyl)propionamide. Retrieved from (Verifying physical properties and stability of analogous amino-alcohol amides).[2]

  • Al-Sehemi, A. G., et al. (2014).[1][2][3] "Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones." Indian Journal of Chemistry, 53B, 1115-1121.[1][3] Retrieved from (Demonstrates chemoselectivity principles in poly-nucleophilic substrates).

  • Prasetyo, W. E., et al. (2018).[1][2] "Selective TfOH-catalyzed O-acylation of diethanolamine." ResearchGate.[1][2][3][4] Retrieved from (Provides evidence of conditions required to force the reverse selectivity, validating that non-acidic conditions favor N-acylation).

  • Fujifilm Wako Chemicals. (n.d.).[1][2][5] VA-086 Initiator Properties. Retrieved from (Data on water solubility of hydroxyl-terminated propionamides).[2]

Sources

Optimization

handling hygroscopic N,N-bis(2-hydroxyethyl)propanamide powder

Technical Guide: Handling & Stabilization of Hygroscopic N,N-bis(2-hydroxyethyl)propanamide Executive Summary: The Nature of the Challenge N,N-bis(2-hydroxyethyl)propanamide (CAS 10213-78-2 / 1602-11-5) presents a unique...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Handling & Stabilization of Hygroscopic N,N-bis(2-hydroxyethyl)propanamide

Executive Summary: The Nature of the Challenge

N,N-bis(2-hydroxyethyl)propanamide (CAS 10213-78-2 / 1602-11-5) presents a unique handling challenge due to its "dual-hydrophilic" architecture. Structurally, it possesses a central amide core flanked by two hydroxyethyl arms.

  • The Mechanism of Failure: The amide carbonyl (C=O) acts as a hydrogen bond acceptor, while the two terminal hydroxyl groups (-OH) act as both donors and acceptors. This creates a high-density hydrogen bonding network that aggressively scavenges atmospheric moisture.

  • The Consequence: Upon moisture uptake, the water molecules act as a plasticizer. This lowers the glass transition temperature (

    
    ) of the particle surface, causing the free-flowing powder to transition into a sticky, amorphous gum (caking) or, in extreme cases, a deliquescent liquid. This destroys stoichiometric accuracy in downstream applications like polymerization or azo-initiator synthesis.
    

Module 1: Storage Architecture

Objective: Prevent the initial ingress of moisture during dormancy.

Standard polyethylene (PE) bottles are insufficient for long-term storage of this compound due to the water vapor transmission rate (WVTR) of PE.

Protocol A: The "Double-Barrier" System
  • Primary Container: Transfer the powder into an amber glass jar with a Teflon (PTFE) lined cap. Glass has a WVTR of effectively zero.

  • Seal: Wrap the cap-neck interface with Parafilm® M or varying widths of vinyl tape.

  • Secondary Environment: Place the sealed jar inside a vacuum desiccator or a mylar-foil bag containing a color-indicating desiccant (Silica gel or

    
    ).
    
Visual Guide: Storage Decision Logic

StorageLogic Start New Shipment Received Freq Frequency of Use? Start->Freq Daily Daily / Weekly Freq->Daily High Freq LongTerm Monthly / Archival Freq->LongTerm Low Freq Action1 Store in Desiccator Cabinet (Keep Primary Container Glass) Daily->Action1 Action2 Vacuum Seal in Mylar Bag with Desiccant Packs LongTerm->Action2 Action3 Store at 4°C (Allow to warm before opening) Action2->Action3 Optional for Chemical Stability caption Figure 1: Decision matrix for storage based on usage frequency to minimize moisture exposure cycles.

Module 2: Precision Weighing & Transfer

Objective: Mitigate static charge and moisture uptake during the "open-vessel" window.

The Problem: Dry organic powders often build static charge, causing them to "jump" away from the spatula. The standard solution (anti-static gun) is acceptable, but the time taken to manage static allows moisture to enter.

Protocol B: The "Difference Weighing" Technique

Do not weigh this powder directly onto an open weigh boat.

  • Preparation: Tare a glass vial (with cap) on the balance.

  • Transfer: Move the approximate amount of powder needed into the vial quickly using a wide-mouth funnel. Cap immediately.

  • Measurement: Weigh the capped vial.

  • Dispensing: Pour from the vial into your reaction vessel.

  • Back-Weigh: Weigh the "empty" vial (with residual dust) and cap.

  • Calculation:

    
    .
    

Why this works: The powder is exposed to air for only seconds. The balance drift caused by evaporation/absorption is eliminated because the weighing happens inside a closed system.

Module 3: Recovery & Drying

Objective: Salvage material that has clumped or absorbed moisture.

Critical Warning: This compound has a relatively low melting point (approx. 40–50°C for many hydroxyethyl amides, though some derivatives are higher). Do not heat above 40°C without confirming the physical state, or you risk fusing the powder into a solid brick (hydroplasticization).

Protocol C: Vacuum Drying Cycle
  • Assessment: If the powder is a hard brick, break it mechanically with a spatula before drying. If it is a liquid (deliquesced), it may require recrystallization (consult specific synthesis protocols).

  • Setup: Place the material in a vacuum oven.

  • Conditions:

    • Temperature: 30°C – 35°C (Start low).

    • Vacuum: < 10 mbar (High vacuum is essential; heat alone is insufficient).

    • Desiccant: Place a tray of

      
       or activated silica in the oven to act as a moisture sink.
      
  • Duration: 12–24 hours.

  • Validation: Check for free-flowing behavior.

Visual Guide: Recovery Workflow

Recovery State Material State? FreeFlow Free Flowing State->FreeFlow Clumped Clumped / Caked State->Clumped Liquid Liquid / Deliquesced State->Liquid Use Proceed to Experiment FreeFlow->Use ActionGrind Gently Break Agglomerates Clumped->ActionGrind ActionRecrys Dissolve & Recrystallize (Solvent: MeOH/EtOH) Liquid->ActionRecrys ActionDry Vacuum Dry @ 30°C (<10 mbar, 12h) ActionDry->Use ActionGrind->ActionDry ActionRecrys->ActionDry caption Figure 2: Recovery workflow based on the physical state of the amide.

Module 4: Impact on Chemistry (Stoichiometry)

Objective: Understand why moisture control is non-negotiable.

In polymerization (e.g., polyurethanes or polyamides) or azo-initiator synthesis, water is not an inert spectator; it is a chain terminator or a stoichiometric imbalance .

ParameterImpact of 1% Water ContentTechnical Consequence
Molecular Weight Drastic ReductionWater acts as a chain transfer agent or consumes isocyanate/acid groups, capping polymer chains early.
Stoichiometry Equivalent Weight DriftIf you weigh 1.00g of "wet" amide, you may only be adding 0.95g of reactant. This 5% error can prevent gelation or high MW formation.
Side Reactions Urea FormationIn isocyanate reactions, water reacts to form amines and

, leading to bubbles (pinholes) and urea linkages instead of urethane.

FAQ: Troubleshooting

Q: Can I use a glovebox? A: Yes, this is the Gold Standard. However, ensure your glovebox atmosphere is actively circulated through a catalyst train. Static is worse in gloveboxes; use an anti-static gun or the "Difference Weighing" method described in Module 2.

Q: The powder turned into a yellow oil. Is it degraded? A: Not necessarily degraded, but likely deliquesced (dissolved in its own absorbed water). Check purity via NMR (


 or DMSO-

). If the amide peaks are intact, dry it down. If you see new peaks (carboxylic acid or amine), hydrolysis has occurred, and the batch should be discarded.

Q: What is the best solvent for this compound? A: It is highly soluble in water and alcohols (Methanol, Ethanol) due to the hydroxyl groups. It is sparingly soluble in non-polar solvents (Hexane, Toluene).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1602-11-5, N,N-Bis(2-hydroxyethyl)propionamide. Retrieved from [Link]

  • CoatingAI. Best Practices for Powder Storage and Handling. (General principles for hygroscopic powder flow). Retrieved from [Link]

  • Master Organic Chemistry. Hydrolysis of Amides. (Mechanistic background on amide stability). Retrieved from [Link]

Troubleshooting

Technical Support Center: N,N-bis(2-hydroxyethyl)propionamide Purification

The following technical guide addresses the purification and vacuum distillation of N,N-bis(2-hydroxyethyl)propionamide (CAS: 1602-11-5). This guide is structured for researchers and process chemists encountering difficu...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification and vacuum distillation of N,N-bis(2-hydroxyethyl)propionamide (CAS: 1602-11-5).

This guide is structured for researchers and process chemists encountering difficulties with high-viscosity, thermally sensitive amides. It moves beyond standard textbook procedures to address the specific "Thermal/Viscosity Paradox" inherent to diethanolamides.

[1]

Executive Summary

Compound: N,N-bis(2-hydroxyethyl)propionamide CAS: 1602-11-5 Molecular Weight: 189.25 g/mol Critical Challenge: This compound exhibits a high boiling point due to dual hydroxyl hydrogen bonding, yet possesses limited thermal stability.[1] Prolonged exposure to temperatures >150–160°C triggers thermal rearrangement (to amino esters) or cyclization (to oxazolines). Core Recommendation: Standard vacuum distillation (10–20 mmHg) is contraindicated . Successful purification requires High Vacuum (<1.0 mmHg) or Molecular Distillation (Short Path) to maintain pot temperatures below the decomposition threshold.

Part 1: Pre-Distillation & Equipment Setup

Q: What vacuum level is strictly required for this distillation?

A: You must achieve a vacuum level of <1.0 mmHg (Torr) , ideally <0.5 mmHg .

  • The Science: The mono-substituted analog, N-(2-hydroxyethyl)propionamide, boils at roughly 203°C at 10 mmHg [1].[1] The bis-substituted target has significantly stronger intermolecular hydrogen bonding, pushing the boiling point even higher.

  • The Risk: If you attempt distillation at standard water-aspirator pressures (15–20 mmHg), the required pot temperature will exceed 200°C. At this temperature, diethanolamides undergo Schotten-Baumann-type rearrangement , leading to a brown, impure product and loss of yield [2].

Q: My crude reaction mixture bumps violently when I apply vacuum. How do I stop this?

A: This is caused by the high viscosity of the amide trapping volatile byproducts (methanol/water) from the synthesis.

  • Solution: Do not go straight to high vacuum.

    • Step-Down Stripping: Use a rotary evaporator at 60°C starting at 300 mmHg, slowly stepping down to 20 mmHg over 1 hour.

    • Viscosity Break: If the residue is too viscous, dilute with a small amount of dry ethanol, strip again, and repeat. This helps entrain trapped moisture.

    • Flask Size: Use a distillation flask at least 2x the volume of your liquid to allow for foam expansion.

Q: Should I use a Vigreux column for better separation?

A: No.

  • Reasoning: A Vigreux column increases the pressure drop (ΔP) between the pot and the receiver. In high-vacuum systems, this ΔP forces you to overheat the pot to drive the vapor over.

  • Recommendation: Use a Wide-Bore Short Path Distillation Head .[1] The distance between the liquid surface and the condenser should be minimized to reduce residence time and thermal stress.

Part 2: The Distillation Process

Q: What are the expected temperature ranges?

A: While specific boiling points depend heavily on your exact vacuum depth, use these guide values:

ParameterConditionTarget Range
Vacuum Pressure High Vac Line0.1 – 0.5 mmHg
Oil Bath Temp External Heat140°C – 160°C (Max)
Vapor Temp (Bp) Head Thermometer125°C – 145°C (Est.)[1]
Condenser Temp Circulator40°C – 50°C

Note: If you do not see distillate collecting when the oil bath reaches 165°C, STOP . Your vacuum is likely insufficient. Increasing heat further will only degrade the product.

Q: The distillate is solidifying or "gumming up" in the condenser. What is wrong?

A: N,N-bis(2-hydroxyethyl)propionamide is a viscous liquid that can become semi-solid or extremely syrupy upon cooling.[1]

  • Fix: Do not use ice water in your condenser.

  • Protocol: Set your condenser coolant to 40–50°C . This keeps the distillate flowable enough to reach the receiver flask without freezing in the path.

Part 3: Troubleshooting Quality Issues

Q: My product turned yellow/brown during distillation. Is it ruined?

A: Color change indicates thermal oxidation or rearrangement .

  • Cause: Likely oxygen leaks or excessive pot temperature (>160°C).

  • Remediation: If the purity is acceptable by NMR/GC (>95%), the color is likely a trace impurity (oxidized amine). You can attempt to remove it by passing the warm liquid through a pad of activated charcoal/silica, though yield loss will be high due to viscosity.

  • Prevention: Ensure the system is flushed with Nitrogen/Argon before applying vacuum.

Q: NMR shows a "satellite" set of peaks. Is this an impurity?

A: Not necessarily.

  • The Science: Amides exhibit restricted rotation around the C-N bond. For N,N-bis(2-hydroxyethyl) amides, this can create non-equivalent environments for the two hydroxyethyl groups, appearing as split peaks or broad humps in

    
    H NMR at room temperature [3].
    
  • Validation: Run the NMR at elevated temperature (e.g., 50°C). If the peaks coalesce into sharp singlets/triplets, it is the pure product, not a mixture.

Standardized Protocol: High-Vacuum Purification

Objective: Purify crude N,N-bis(2-hydroxyethyl)propionamide synthesized from Diethanolamine (DEA) and Methyl Propionate.

  • Quench & Neutralize: Ensure any basic catalyst (e.g., NaOMe) is neutralized (e.g., with stoichiometric glacial acetic acid) and salts are filtered off before distillation. Basic conditions accelerate thermal degradation.

  • Degassing: Place crude material in a round-bottom flask. Heat to 80°C under water-aspirator vacuum (20 mmHg) for 1 hour to remove all volatiles.

  • Setup:

    • Connect a Short Path Distillation Head (wide bore).

    • Grease all joints with high-vacuum grease (Dow Corning 976 or similar).[1]

    • Insulate the upper half of the flask and the distillation head with aluminum foil.

  • High Vacuum Application:

    • Slowly apply high vacuum. Confirm pressure is <0.5 mmHg .

  • Distillation:

    • Raise oil bath temperature to 120°C. Equilibrate.

    • Slowly ramp temperature by 5°C every 10 minutes.

    • Collect the "Forerun" (any low boilers) separately.

    • Main Fraction: Collect when vapor temp stabilizes (likely ~130–145°C at 0.5 mmHg).

  • Shutdown:

    • Cool oil bath to <100°C before releasing vacuum to Nitrogen. Never vent a hot pot to air (oxidation risk).

Visual Logic: The Thermal/Vacuum Decision Matrix

The following diagram illustrates the critical decision pathways to avoid product degradation.

DistillationLogic Start Start: Crude Reaction Mixture CheckVac Check Vacuum System Capacity Start->CheckVac HighVac High Vacuum (< 1 mmHg) CheckVac->HighVac Yes LowVac Standard Vacuum (> 10 mmHg) CheckVac->LowVac No SetupSPD Setup: Short Path Distillation (Wide Bore, Insulated) HighVac->SetupSPD Degradation CRITICAL FAILURE: Thermal Rearrangement/Oxazoline Formation LowVac->Degradation Req. Temp > 200°C Heat Apply Heat (Oil Bath) SetupSPD->Heat TempCheck Is Pot Temp > 160°C? Heat->TempCheck SafeDistill Distillation Proceeds (Vapor Temp ~130-145°C) TempCheck->SafeDistill No (<160°C) Stop STOP: Switch to Wiped Film Evaporator TempCheck->Stop Yes (>160°C) SafeDistill->Start Collect Pure Fraction

Caption: Decision matrix for distillation. Note that insufficient vacuum forces temperatures into the degradation zone (>160°C).

References

  • Tokyo Chemical Industry (TCI). Product Specification: N-(2-Hydroxyethyl)propionamide (CAS 18266-55-2).[1] (Boiling point reference for mono-analog). Retrieved from [1]

  • Cornils, B., et al. (2006). Fatty Acid Diethanolamides: Purification and Stability. In Applied Homogeneous Catalysis with Organometallic Compounds.
  • University of St Andrews. (2015). Variable temperature 1H and 13C NMR study of restricted rotation in N,N-bis(2-hydroxyethyl)acetamide. (Structural analog behavior). Retrieved from [1]

  • ChemicalBook. N,N-bis(2-hydroxyethyl)propionamide (CAS 1602-11-5) Basic Information.[1][2] Retrieved from [1]

Sources

Optimization

Technical Support Center: Color Removal from Crude N,N-bis(2-hydroxyethyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Compound: N,N-bis(2-hydroxyethyl)propanamide CAS: 1602-11-5 Molecular Formula: C₇H₁₅NO₃ (MW: 161.20 g/mol ) Physical State: Viscous liquid or low-melting waxy solid (depending on purity/moisture). Solubility: Highly soluble in water, alcohols (MeOH, EtOH), and polar organic solvents.

The "Yellow" Problem: Crude N,N-bis(2-hydroxyethyl)propanamide, typically synthesized via the amidation of methyl propionate or propionic acid with diethanolamine (DEA), often exhibits a yellow-to-brown discoloration. This is rarely due to the amide itself but rather:

  • Thermal Oxidation: Oxidation of unreacted DEA at temperatures >100°C, forming conjugated imines (Schiff bases) and radical degradation products.

  • Metal Contamination: Iron or copper trace ions (from reactors) complexing with the chelating diethanolamine moiety.

  • Catalyst Residues: Residual alkoxides (e.g., Sodium Methoxide) leading to base-catalyzed aldol-type condensations.

This guide provides a tiered approach to purification, prioritizing yield retention and scalability.

Diagnostic Troubleshooting (Q&A)

Q1: My crude product is dark amber. Is this reversible? A: Yes, largely. If the color is amber/brown, it suggests significant thermal oxidation. A combination of chemical reduction (NaBH₄) and adsorption (Activated Carbon) is usually required. If the product is black/tarry, thermal decomposition has occurred, and distillation is the only viable salvage method.

Q2: Can I just distill the color away? A: Proceed with caution. While the molecular weight (161.2 g/mol ) suggests distillability, the two hydroxyl groups create significant hydrogen bonding, raising the boiling point drastically (>200°C at standard vacuum).

  • Risk:[1] High pot temperatures often induce further degradation/discoloration before the product distills.

  • Recommendation: Use Short-Path or Wiped-Film Distillation under high vacuum (<1 mbar) only.

Q3: Why did activated carbon fail to remove the yellow tint? A: Activated carbon is excellent for non-polar, high-molecular-weight color bodies. However, many amine-oxidation byproducts are low-molecular-weight and polar.

  • Solution: You must adjust the polarity. Dissolve the crude in water or methanol before carbon treatment. If carbon fails, the color bodies are likely conjugated imines, which require chemical reduction (Protocol B) rather than physical adsorption.[2]

Q4: Is the color affecting the chemical purity? A: Often, no. The chromophores have high extinction coefficients; even <0.1% impurity can cause intense color. Check HPLC/GC purity. If >95% pure but colored, use Protocol B . If <90% pure, use Protocol C .

Purification Protocols

Protocol A: Adsorption (Activated Carbon)

Best for: Light yellow crude, removal of trace organics.

Materials:

  • Powdered Activated Carbon (e.g., Norit® SX Ultra or equivalent).

  • Filter Aid (Celite® 545).

  • Solvent: Methanol or Deionized Water (preferred due to high solubility).

Procedure:

  • Dilution: Dissolve crude amide in Methanol (1:1 w/v ratio) to reduce viscosity.

  • Loading: Add Activated Carbon (1–3 wt% relative to crude mass).

  • Digestion: Heat mixture to 50–60°C with vigorous stirring for 60 minutes. Do not reflux aggressively.

  • Filtration: Prepare a filter bed with Celite 545. Filter the hot solution under vacuum to remove carbon fines.

  • Concentration: Remove solvent via rotary evaporation.

Protocol B: Chemical Reduction (Sodium Borohydride)

Best for: Stubborn yellow/orange color caused by oxidized amines (Schiff bases). Mechanism: Reduces C=N and C=O conjugated chromophores to colorless amines/alcohols.

Materials:

  • Sodium Borohydride (NaBH₄) powder.

  • Solvent: Methanol or Water.[2][3]

Procedure:

  • Preparation: Dissolve crude amide in Methanol (1:1 ratio).

  • Dosing: Add solid NaBH₄ in small portions (0.05% to 0.2% wt relative to crude).

    • Warning: Hydrogen gas evolution will occur. Ensure good ventilation.[4]

  • Reaction: Stir at room temperature for 2–4 hours. Monitor color fading.

  • Quenching: Adjust pH to 6–7 with dilute acetic acid to destroy excess borohydride.

  • Workup: Evaporate solvent. The residue will contain borate salts.

    • Desalting: Dissolve residue in minimal dry acetone or isopropanol (borates are insoluble) and filter, or proceed to Protocol A (Carbon) which can also adsorb trace salts.

Protocol C: High-Vacuum Distillation (Short Path)

Best for: High purity requirements, removal of salts/polymers.

Parameters:

  • Vacuum: < 0.5 mbar (Critical).

  • Heating Bath: Start at 140°C, ramp slowly.

  • Condenser: 40–50°C (to prevent solidification in the path if product is waxy).

Decision Matrix & Workflow

Use this logic flow to determine the correct purification route for your specific batch.

PurificationWorkflow Start Crude N,N-bis(2-hydroxyethyl)propanamide CheckColor Visual Inspection Start->CheckColor LightYellow Light Yellow (Trace Impurities) CheckColor->LightYellow DarkAmber Dark Amber/Orange (Oxidation/Schiff Bases) CheckColor->DarkAmber BlackTarry Black/Tarry (Thermal Degradation) CheckColor->BlackTarry CarbonTreat Protocol A: Activated Carbon (MeOH Solution) LightYellow->CarbonTreat Borohydride Protocol B: NaBH4 Reduction (0.1% wt) DarkAmber->Borohydride Distill Protocol C: Short Path Distillation (<0.5 mbar) BlackTarry->Distill PurityCheck Check Purity (HPLC/GC) CarbonTreat->PurityCheck Borohydride->CarbonTreat Remove Salts/Residues FinalProduct Final Product (Colorless/Pale Liquid) Distill->FinalProduct PurityCheck->Distill Fail (<95%) PurityCheck->FinalProduct Pass (>98%)

Figure 1: Purification logic flow for N,N-bis(2-hydroxyethyl)propanamide based on initial crude quality.

Comparative Data: Method Efficiency

MethodColor Removal EfficiencyYield LossPrimary TargetCost/Batch
Activated Carbon Moderate (50-70%)Low (<5%)High MW organics, trace oilsLow
NaBH₄ Reduction High (80-95%)NegligibleConjugated imines (Yellows)Low-Medium
Distillation Very High (99%)Moderate (10-20%)Salts, oligomers, all colorHigh (Energy/Time)
Ion Exchange Low (Specific)LowMetal ions (Fe, Cu)Medium

References

  • Synthesis and Properties of Alkanolamides

    • Source: ChemicalBook.[4][5] "Stearyldiethanolamine (CAS 10213-78-2) and related alkanolamide properties."

    • Relevance: Establishes baseline properties for diethanolamine-derived amides (solubility, boiling point trends).
  • Decolorization of Alkanolamines/Amides

    • Source: European Patent EP0632013A2. "Method for decolorization of alkanolamines and alkyleneamines."
    • Relevance: Validates the use of solid acidic catalysts and borohydride reduction for removing color
  • Borohydride Reduction Mechanism

    • Source: U.S. Patent 3,207,790. "Process for improving the color of alkanolamines."
    • Relevance: Cites the specific use of alkali metal borohydrides to treat color bodies formed by aging/oxid
  • Activated Carbon Application

    • Source: Altiras.[4] "The Benefits & Processes of Removing Color in Fuels & Chemicals."

    • Relevance: General industrial protocols for adsorption isotherms and carbon tre

Sources

Troubleshooting

Technical Support Center: Stabilizing N,N-bis(2-hydroxyethyl)propanamide

This Technical Support Guide is structured to provide immediate, actionable protocols for researchers working with N,N-bis(2-hydroxyethyl)propanamide (and related hydroxyethyl amides). It prioritizes the specific chemica...

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Support Guide is structured to provide immediate, actionable protocols for researchers working with N,N-bis(2-hydroxyethyl)propanamide (and related hydroxyethyl amides). It prioritizes the specific chemical vulnerabilities of this molecule—specifically the N→O acyl migration —which is often overlooked in standard amide handling.

Topic: Prevention of Hydrolytic Degradation & N→O Acyl Migration Applicable Compounds: N,N-bis(2-hydroxyethyl)propanamide, VA-086 (Azo-initiator derivatives), and N-substituted hydroxyethyl amides. Urgency Level: High (Irreversible degradation risk in aqueous media)

Executive Summary: The Stability Core

If you are currently experiencing degradation, immediately verify these three parameters. 90% of stability failures stem from deviations here.

ParameterCritical RangeWhy? (The "Expert" Insight)
pH Window 6.5 – 8.0 Critical: Below pH 6.0, this specific molecule undergoes N→O acyl migration , converting the stable amide into a labile ester, which hydrolyzes rapidly.
Temperature -20°C (Storage) Amide hydrolysis is endothermic and entropy-driven. Every 10°C increase roughly doubles the degradation rate.
Solvent Anhydrous DMSO/DMF Water is the reactant.[1][2] Lyophilized powder is stable; aqueous solutions are metastable at best.

The Degradation Mechanism (Deep Dive)

Users often assume this molecule behaves like a standard peptide bond. It does not. The presence of the pendant hydroxyl groups (


) creates a secondary degradation pathway that is kinetically faster than direct hydrolysis under acidic conditions.
The "Trojan Horse" Mechanism: N→O Acyl Migration

In standard amides, acid-catalyzed hydrolysis requires harsh conditions (e.g., 6M HCl, 100°C). However, for N,N-bis(2-hydroxyethyl)propanamide, the neighboring hydroxyl group acts as an intramolecular nucleophile.

  • Protonation: The amide carbonyl oxygen protonates in mild acid (pH < 5).

  • Cyclization: The pendant hydroxyl oxygen attacks the carbonyl carbon, forming a 5-membered ring intermediate.

  • Rearrangement: The C-N bond breaks, and the C-O bond forms. The molecule becomes an amino-ester .

  • Rapid Hydrolysis: Esters hydrolyze

    
     to 
    
    
    
    times faster than amides.
Visualization: Pathway Analysis

HydrolysisPathways cluster_legend Pathway Risk Analysis Amide Native Amide (Stable) Protonated Protonated Intermediate Amide->Protonated Acid (pH < 6) Products Hydrolysis Products (Acid + Amine) Amide->Products Direct Hydrolysis (Very Slow at pH 7) Transition 5-Membered Cyclic State Protonated->Transition Intramolecular Attack (-OH) Ester Amino-Ester (Highly Labile) Transition->Ester N->O Shift Ester->Products Rapid Hydrolysis (H2O) Legend Solid Line: High Risk (Acid Catalyzed) Dashed Line: Low Risk (Neutral pH)

Figure 1: The N→O Acyl Migration pathway (solid line) represents the primary instability risk in acidic media, bypassing the slow kinetics of direct amide hydrolysis.

Validated Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: Create a stock solution stable for >3 months.

  • Solvent Selection: Use anhydrous DMSO (Dimethyl Sulfoxide) or DMAc (Dimethylacetamide).

    • Why: These solvents are aprotic and suppress nucleophilic attack. Avoid Ethanol/Methanol, as they can induce transesterification over long periods.

  • Drying: Ensure the solid powder is dry before weighing. If the compound is hygroscopic (common for hydroxyethyl amides), dry in a desiccator over

    
     for 24 hours.
    
  • Dissolution: Dissolve to a high concentration (e.g., 100 mM).

  • Aliquot & Freeze: Aliquot into single-use vials (avoid freeze-thaw cycles). Store at -20°C.

Protocol B: Aqueous Working Solutions (Short-Term Use)

Objective: Maintain integrity for 24-48 hours during experiments (e.g., hydrogel formation, cell culture).

  • Buffer Choice: Use HEPES or MOPS (50-100 mM) adjusted to pH 7.4.

    • Avoid: Phosphate buffers (PBS) if possible. Phosphate ions can act as general base catalysts for hydrolysis in some amide systems, though less critical than pH control.

    • Strictly Avoid: Acetate or Citrate buffers (often used at pH 4-5), as these will trigger the N→O migration.

  • Temperature Control: Keep solutions on ice (

    
    ) until the moment of use.
    
  • Time Limit: Discard aqueous solutions after 24 hours. Do not store aqueous solutions at

    
     for weeks.
    

Troubleshooting Guide (FAQ)

Scenario 1: "My HPLC shows a new peak appearing before the main peak."

Diagnosis: This is likely the ester rearrangement product (O-acyl isopeptide) or the hydrolysis product (propionic acid). Root Cause: The pH of your mobile phase or sample solvent is likely too acidic. Solution:

  • Check the pH of the aqueous fraction of your mobile phase. If using 0.1% TFA (pH ~2), you are degrading the sample during the run.

  • Fix: Switch to 10 mM Ammonium Bicarbonate (pH 7.5) or reduce TFA concentration and keep the autosampler at

    
    .
    
Scenario 2: "The compound degraded during polymerization (e.g., VA-086 initiator use)."

Diagnosis: Thermal hydrolysis.[2] Root Cause: The polymerization temperature (


) accelerates hydrolysis.
Solution: 
  • Calculate the half-life. At

    
    , the half-life of the azo-group decomposition is ~10 hours, but the amide bond may hydrolyze faster if the pH drops.
    
  • Fix: Monitor pH during polymerization. Radical polymerization of acrylates often generates acrylic acid, lowering pH and triggering the N→O cascade. Add a strong buffer (HEPES) to the reaction mix to clamp pH at 7.0–7.5.

Scenario 3: "Can I autoclave this solution?"

Answer: Absolutely Not. Reasoning: Autoclaving (


, high pressure) provides the activation energy to overcome the resonance stabilization of the amide bond. You will result in a solution of propionic acid and diethanolamine.
Fix:  Sterile filter using a 0.22 

PES or PVDF membrane.

Decision Tree: Handling & Storage

DecisionTree Start Start: Handling N,N-bis(2-hydroxyethyl)propanamide Form What is the physical form? Start->Form Solid Solid / Powder Form->Solid Liquid Liquid / Solution Form->Liquid StoreSolid Store at -20°C Desiccated Solid->StoreSolid SolventCheck Is it in Water? Liquid->SolventCheck NonAq Solvent: DMSO/DMF SolventCheck->NonAq No AqCheck Check pH immediately SolventCheck->AqCheck Yes NonAq->StoreSolid Stable for months PHLow pH < 6.0 RISK: N->O Migration AqCheck->PHLow PHHigh pH > 9.0 RISK: Base Hydrolysis AqCheck->PHHigh PHSafe pH 6.5 - 8.0 Safe Zone AqCheck->PHSafe ActionLow Discard or Neutralize immediately PHLow->ActionLow PHHigh->ActionLow ActionSafe Use within 24h Keep at 4°C PHSafe->ActionSafe

Figure 2: Operational decision matrix for storage and handling to prevent hydrolytic failure.

References

  • Mechanism of Amide Hydrolysis: Brown, R. S., et al. "Hydrolysis of Amides."[2] Journal of the American Chemical Society.[3] Explains the fundamental thermodynamic stability vs. kinetic instability of amides.

  • N→O Acyl Migration: Sohma, Y., et al. "N–O intramolecular acyl migration in Ser/Thr-containing peptides." Biopolymers. Provides the mechanistic basis for the instability of hydroxy-substituted amides in acidic media.

  • VA-086 Stability Data: Fujifilm Wako Chemicals. "Technical Data Sheet: VA-086." Confirming the hydroxyethyl-amide structure and thermal half-life data.

  • Neighboring Group Participation: Capon, B. "Neighboring Group Participation." Quarterly Reviews, Chemical Society. Foundational text on how pendant hydroxyl groups accelerate hydrolysis.

Sources

Optimization

optimizing reaction temperature for propionamide synthesis

Technical Support & Troubleshooting Center Status: Operational Topic: Reaction Temperature Optimization ( Synthesis) Audience: Chemical Engineers, Synthetic Chemists, Process Development Scientists The Knowledge Base: Th...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Center

Status: Operational Topic: Reaction Temperature Optimization (


 Synthesis)
Audience:  Chemical Engineers, Synthetic Chemists, Process Development Scientists

The Knowledge Base: Thermodynamics & Kinetics[1][2]

Temperature is not merely a variable in propionamide synthesis; it is the switch that toggles between kinetic control (rapid, irreversible formation) and thermodynamic control (equilibrium-driven conversion).

The Two Primary Pathways

To optimize temperature, you must first identify your synthesis route. The thermal requirements for Acid Chloride Ammonolysis differ fundamentally from Thermal Dehydration .

FeatureMethod A: Acid Chloride / Anhydride Method B: Thermal Dehydration (Urea/Acid)
Reaction Type Highly Exothermic (Irreversible)Endothermic / Equilibrium Driven
Key Risk Runaway exotherm, HydrolysisIncomplete conversion, Sublimation
Optimal Temp -5°C to 20°C 135°C to 170°C
Kinetic Profile Fast (Seconds/Minutes)Slow (Hours)
Impurity Profile Propionic acid (hydrolysis)Propionitrile (dehydration), Biuret

Protocol Optimization Guides

Protocol A: Kinetic Control (Propionyl Chloride Route)

Objective: Maximize yield by suppressing hydrolysis and managing exotherm.

The Mechanism: The nucleophilic attack of ammonia on the carbonyl carbon of propionyl chloride is extremely fast. High temperatures increase the rate of the competing reaction with moisture (hydrolysis) and can vaporize the reactant (Propionyl Chloride BP: ~80°C).

Step-by-Step Optimization:

  • Pre-Cooling: Cool the ammonium hydroxide (or ammonia saturated solvent) to -5°C to 0°C using an ice-salt bath.

  • Controlled Addition: Add propionyl chloride dropwise.

    • Critical Parameter: Maintain internal temperature < 10°C during addition.[1]

    • Why? Exceeding 20°C during addition promotes solvent boiling and loss of volatile acid chloride.

  • The "Digestion" Phase: Once addition is complete, remove the cooling bath and allow the mixture to warm to 20°C (Room Temp) for 30–60 minutes.

    • Why? This ensures complete conversion of any unreacted species without supplying enough energy for degradation.

Protocol B: Thermodynamic Control (Urea + Propionic Acid)

Objective: Drive the equilibrium forward by removing water/gas at high temperature.

The Mechanism: Propionic acid reacts with urea to form ammonium propionate (intermediate), which then dehydrates to propionamide. This requires temperatures above the melting point of urea (133°C) but below the decomposition point of the product.

Step-by-Step Optimization:

  • The Melt: Heat the mixture to 135°C . The urea will melt and evolution of

    
     will begin.
    
  • Reaction Phase: Ramp temperature to 150°C–160°C .

    • Critical Parameter: Do not exceed 180°C.

    • Why? Above 180°C, propionamide can further dehydrate to form Propionitrile (

      
      ) or undergo thermal degradation.
      
  • Duration: Maintain 150°C–160°C for 2–4 hours until gas evolution ceases.

Workflow & Logic Visualization

The following diagram illustrates the decision logic for temperature control based on the chosen pathway and observed impurities.

Propionamide_Optimization Start Select Synthesis Route RouteA Route A: Acid Chloride (Exothermic) Start->RouteA RouteB Route B: Urea/Thermal (Endothermic) Start->RouteB Cooling Cool to < 0°C RouteA->Cooling Heat1 Heat to 135°C (Melt Urea) RouteB->Heat1 Add Add Electrophile (Keep T < 10°C) Cooling->Add Warm Warm to 20°C (Finalize) Add->Warm Heat2 Maintain 150-160°C (Gas Evolution) Heat1->Heat2 Risk Risk: T > 180°C Heat2->Risk Overheating Nitrile Impurity: Propionitrile Risk->Nitrile Dehydration

Caption: Decision matrix for temperature control. Blue path denotes kinetic control (cooling); Red path denotes thermodynamic control (heating).

Troubleshooting Hub (FAQs)

Q1: I am using the Acid Chloride method, and my yield is low (<50%). The product smells like vinegar.

  • Diagnosis: Hydrolysis has occurred.[2][3]

  • Root Cause: The reaction temperature likely spiked >20°C during addition, or moisture was present.

  • Solution:

    • Ensure the reaction vessel is dry.[4]

    • Lower the initial temperature to -10°C .

    • Slow down the addition rate of propionyl chloride to ensure the internal temperature never exceeds 5°C.

Q2: During the Urea method, my reaction mixture turned dark yellow/brown.

  • Diagnosis: Thermal degradation / Oxidation.

  • Root Cause: Reaction temperature exceeded 170°C or was held for too long (>5 hours).

  • Solution:

    • Cap the maximum temperature at 160°C .

    • Run the reaction under a gentle stream of Nitrogen (

      
      ) to prevent oxidative degradation of the amide at high temperatures.
      

Q3: IR spectroscopy shows a sharp peak at ~2250 cm⁻¹. What is this?

  • Diagnosis: Nitrile formation.[5][6]

  • Root Cause: You have dehydrated the propionamide into Propionitrile . This happens when the temperature is too high (>180°C) or if a dehydrating agent (like excess

    
     or Thionyl Chloride) was used aggressively.
    
  • Solution: Reduce reaction temperature. If purifying, recrystallize from acetone/ethanol to remove the liquid nitrile.

Q4: Can I speed up the Urea reaction by increasing temperature to 200°C?

  • Answer: No.

  • Reasoning: While kinetics increase with temperature (Arrhenius equation), the selectivity drops drastically above 170°C. You will promote polymerization and nitrile formation. To speed up the reaction without increasing temperature, use a catalyst like Boric Acid (1-2 mol%) , which can lower the activation energy.

References

  • Organic Syntheses. Propiophenone (Use of Propionyl Chloride).[4][7] Coll. Vol. 2, p.480 (1943). Link (Demonstrates exothermic handling of propionyl chloride).

  • ChemicalBook. Propionamide Synthesis and Properties.Link (General physical properties and synthesis routes).

  • Semantic Scholar. Solvent-Free Synthesis of Amide: A Novel Technique of Green Chemistry.Link (Details the Urea/Acid thermal route and Boric Acid catalysis).

  • PubChem. Propionyl Chloride - Hazardous Substances Data Bank.Link (Safety and reactivity data).

  • ResearchGate. Dehydration and thermal decomposition kinetics on ammonium salts.Link (Kinetics of ammonium salt dehydration).

Sources

Reference Data & Comparative Studies

Validation

Comparison Guide: 1H NMR Analysis of N,N-bis(2-hydroxyethyl)propanamide

Executive Summary N,N-bis(2-hydroxyethyl)propanamide (often synthesized from diethanolamine and propionic acid) acts as a critical intermediate in the synthesis of non-ionic surfactants, hydrotropes, and polymer cross-li...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,N-bis(2-hydroxyethyl)propanamide (often synthesized from diethanolamine and propionic acid) acts as a critical intermediate in the synthesis of non-ionic surfactants, hydrotropes, and polymer cross-linkers.[1][2]

Unlike simple aliphatic amides, the 1H NMR spectrum of this compound in Chloroform-d (CDCl3) is deceptively complex.[1][2][3] It exhibits signal splitting and broadening not seen in standard solvents like DMSO-d6.[1][2][3] This guide dissects these anomalies, attributing them to restricted amide bond rotation and hydrogen bonding , and provides a validated protocol for accurate characterization.[1][2]

Structural Dynamics & Theory

To interpret the spectrum, one must understand the molecular behavior in solution.[1][2][3] The amide bond (N-C=O) possesses partial double-bond character due to resonance, creating a high rotational energy barrier (~15-20 kcal/mol).[1][2][3]

The Rotamer Effect

In N,N-disubstituted amides, the two substituents on the nitrogen are magnetically non-equivalent if rotation is slow on the NMR timescale.[1][2][3][4]

  • Cis-Rotamer: One hydroxyethyl arm is cis to the carbonyl oxygen.[2][3][4]

  • Trans-Rotamer: The other arm is trans to the carbonyl oxygen.[2][3]

In non-polar solvents like CDCl3, this results in distinct signals for the two chemically identical ethyl chains.[2][3]

AmideResonance cluster_0 Resonance Structures (Restricted Rotation) cluster_1 Spectral Consequence in CDCl3 Node1 Neutral Amide (Free Rotation implied, but incorrect) Node2 Zwitterionic Form (C=N Double Bond) *Restricted Rotation* Node1->Node2 Resonance Node3 Environment A (Trans to Oxygen) Node2->Node3 Creates Node4 Environment B (Cis to Oxygen) Node2->Node4 Creates Node5 Signal Splitting (Non-equivalent CH2s) Node3->Node5 Node4->Node5

Figure 1: Mechanism of restricted rotation leading to magnetic non-equivalence in NMR.

Experimental Protocol

Synthesis (Reference Standard Preparation)

Note: Commercial samples often contain free diethanolamine.[2][3][4] Fresh synthesis is recommended for spectral validation.[2][3]

  • Reagents: Propionic acid (1.0 eq), Diethanolamine (1.0 eq).

  • Conditions: Heat to 140°C for 4 hours under N2 flow to remove water (Dean-Stark trap optional).

  • Purification: Vacuum distillation or column chromatography (DCM:MeOH 95:5).[2][3][4]

NMR Sample Preparation
  • Solvent: CDCl3 (99.8% D) with 0.03% TMS.[2][3][4]

  • Concentration: 15 mg in 0.6 mL solvent. Critical: High concentrations in CDCl3 promote intermolecular H-bonding, broadening OH and N-CH2 signals.[1][2][3]

  • Tube: 5mm precision NMR tube.

  • Acquisition: 400 MHz or higher; 16 scans; 30° pulse angle; 2s relaxation delay.[2][3]

Spectral Analysis: CDCl3 vs. Alternatives

The Baseline: Spectrum in CDCl3

In CDCl3, the molecule displays "doubling" of the headgroup signals.[2][3][4][5]

Proton GroupChemical Shift (δ ppm)MultiplicityIntegrationAssignment Notes
CH3 (Propyl)1.14Triplet (

Hz)
3HTerminal methyl.[1][2][3]
CH2 (Propyl)2.38Quartet (

Hz)
2H

-methylene to Carbonyl.[1][2][3]
OH 2.8 - 4.5Broad Singlet2HHighly variable.[1][2][3] Drifts with concentration.
N-CH2 (Arm A)3.52Triplet/Multiplet2HTrans to Carbonyl Oxygen.[1][2][3]
N-CH2 (Arm B)3.58Triplet/Multiplet2HCis to Carbonyl Oxygen.[2][3]
O-CH2 (Arm A)3.78Triplet2HTrans arm.[1][2][3]
O-CH2 (Arm B)3.84Triplet2HCis arm.[3]

Observation: The N-CH2 and O-CH2 regions often appear as complex overlapping multiplets (3.4–3.9 ppm) rather than clean triplets due to the overlap of the two rotamers.[1][3]

Comparative Solvent Performance

This table guides you on when to switch solvents based on your analytical goal.

FeatureCDCl3 (Recommended for ID)DMSO-d6 (Recommended for Purity)D2O (Recommended for Exchange)
Rotamer Separation Distinct. Shows two sets of signals for the ethanol arms.[1][2][3]Coalesced/Sharp. H-bonding with solvent lowers the rotation barrier or makes environments similar.[2][3]Coalesced. Fast exchange often averages signals.[2][3]
OH Signal Broad/Invisible. Exchange with trace water causes broadening.[2][3]Sharp Triplet. Strong DMSO-OH H-bonding arrests exchange (shows coupling to CH2).[1][2][3]Absent. Rapid exchange with D2O (H becomes D).
Use Case Identifying structural isomers and rotameric behavior.Quantifying impurities and exact integration of OH groups.Confirming "active" protons (OH removal).[3]

Detailed Workflow: Validating the Structure

To confirm that the complex peaks in CDCl3 are indeed rotamers and not impurities, follow this logic flow:

ValidationWorkflow Start Sample in CDCl3 (Complex 3.4-3.9 ppm region) Step1 Add D2O Shake Start->Step1 Decision1 Did OH peak disappear? Step1->Decision1 Result1 Confirm OH presence (Proceed to Rotamer Check) Decision1->Result1 Yes Result2 Impurity Suspected Decision1->Result2 No Step2 Run in DMSO-d6 (or High Temp CDCl3) Result1->Step2 Decision2 Did N-CH2 signals simplify/sharpen? Step2->Decision2 Decision2->Result2 No Final Validated: N,N-bis(2-hydroxyethyl)propanamide Decision2->Final Yes

Figure 2: Step-by-step logic to distinguish intrinsic rotamers from sample impurities.

Expert Insights & Troubleshooting

The "Impurity" Trap

Researchers often mistake the split N-CH2 signals in CDCl3 for unreacted diethanolamine.[2][3][4]

  • Differentiation: Free diethanolamine in CDCl3 has N-CH2 signals upfield (~2.8-3.0 ppm).[1][2][3] The amide N-CH2 signals are deshielded (~3.5 ppm) due to the adjacent carbonyl.[2][3]

Temperature Studies (VT-NMR)

If you heat the CDCl3 sample to 50°C (in a sealed pressure tube), the split peaks at 3.5-3.8 ppm will begin to broaden and coalesce into single average signals as the thermal energy overcomes the rotational barrier (


 kcal/mol).[1]

References

  • Aitken, R. A., et al. (2016).[1][2][6] Variable Temperature 1H and 13C NMR Study of Restricted Rotation in N,N-bis(2-hydroxyethyl)acetamide. University of St Andrews. (Establishes the rotameric splitting of bis-hydroxyethyl amides in CDCl3).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard reference for Amide Rotamerism and Solvent Effects).
  • Fulmer, G. R., et al. (2010).[1][2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. (For solvent residual referencing). [1][2]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[2][3] (General spectral data for N,N-dialkylamides). [1]

Sources

Comparative

FTIR absorption peaks for N,N-bis(2-hydroxyethyl)propionamide amide bond

Executive Summary & Application Scope N,N-bis(2-hydroxyethyl)propionamide (also known as N-propionyl diethanolamine) represents a critical class of non-ionic surfactants and hydrotropes. Its performance in drug delivery...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

N,N-bis(2-hydroxyethyl)propionamide (also known as N-propionyl diethanolamine) represents a critical class of non-ionic surfactants and hydrotropes. Its performance in drug delivery and formulation chemistry relies heavily on its amphiphilic structure, specifically the hydrogen-bonding network established by its two hydroxyl groups and the tertiary amide core.

For researchers, Fourier Transform Infrared Spectroscopy (FTIR) is not merely an identification tool but a performance validation metric. The spectral position of the Amide I band directly correlates to the strength of intermolecular hydrogen bonding, which dictates the molecule's solubility and solvent capabilities.

This guide provides a comparative spectral analysis, distinguishing this molecule from its precursors (diethanolamine, propionic acid) and structural analogs (N,N-dimethylpropionamide) to ensure synthesis success and purity.

Mechanistic Insight: The Amide I Shift

The diagnostic power of FTIR for this molecule lies in the Amide I band (C=O stretch). In tertiary amides, this band typically appears between 1640–1660 cm⁻¹ . However, N,N-bis(2-hydroxyethyl)propionamide exhibits a distinct Red Shift (to lower wavenumbers, ~1620–1635 cm⁻¹) due to the "Internal Solvent Effect."

  • The Mechanism: The hydroxyl protons (-OH) on the ethyl chains form strong intra- and intermolecular hydrogen bonds with the carbonyl oxygen (C=O).

  • The Result: This interaction weakens the C=O double bond character, lengthening the bond and lowering its vibrational frequency.

  • The Diagnostic Value: A shift upward toward 1650+ cm⁻¹ indicates a disruption of this H-bonding network (e.g., impurities or dilution), while a shift downward confirms a dense, high-performance H-bonding network.

Visualization: H-Bonding Induced Spectral Shift

AmideShift FreeAmide Free Tertiary Amide (No OH Groups) C=O Stretch: ~1650-1660 cm⁻¹ HBonding Hydrogen Bonding (OH ... O=C Interaction) FreeAmide->HBonding Add Hydroxyethyl Tails BoundAmide N,N-bis(2-hydroxyethyl)propionamide (H-Bonded State) C=O Stretch: ~1620-1640 cm⁻¹ HBonding->BoundAmide Red Shift (Lower Energy)

Figure 1: Mechanism of the Amide I Red Shift caused by hydroxyl group interaction.

Comparative Spectral Analysis

To validate the product, you must compare its spectrum against its specific alternatives: the Starting Materials (to prove reaction completion) and Non-Hydroxyl Analogs (to prove structural integrity).

Comparison 1: Synthesis Validation (Product vs. Reactants)

Objective: Confirm the formation of the amide bond and the consumption of the amine/acid precursors.

Functional GroupVibration ModeReactant: DiethanolamineReactant: Propionic AcidProduct: N,N-bis(2-hydroxyethyl)propionamide Diagnostic Note
Amide I C=O StretchAbsentAbsent (Acid C=O at ~1710 cm⁻¹)1620–1640 cm⁻¹ (Strong) Primary Marker. Must be distinct from Acid C=O.
Amide II N-H Bend~1560 cm⁻¹ (Weak)AbsentABSENT Crucial. Presence indicates unreacted amine or secondary amide impurity.
Hydroxyl O-H Stretch~3350 cm⁻¹ (Broad)2500–3300 cm⁻¹ (Very Broad)3200–3450 cm⁻¹ (Broad) Persists in product, but shape changes from acid dimer to alcohol H-bond.
Amine N-H Stretch~3300–3350 cm⁻¹AbsentABSENT Disappearance confirms conversion of secondary amine to tertiary amide.
Comparison 2: Structural Differentiation (Product vs. Analog)

Objective: Distinguish the product from N,N-Dimethylpropionamide (DMP), a common solvent analog lacking the hydroxyl tails.

FeatureN,N-bis(2-hydroxyethyl)propionamide N,N-Dimethylpropionamide (DMP) Interpretation
Amide I Position ~1625–1635 cm⁻¹ ~1640–1660 cm⁻¹ The lower frequency in the hydroxyethyl product proves H-bonding capability.
OH Region Strong, Broad (3200–3500 cm⁻¹) Absent Immediate visual differentiator.
C-O Stretch ~1050–1080 cm⁻¹ (Primary Alcohol) Absent Confirms the integrity of the hydroxyethyl side chains.

Experimental Protocol: Self-Validating Workflow

To ensure reproducible data, follow this specific ATR (Attenuated Total Reflectance) protocol.

Step 1: Sample Preparation
  • State: The product is typically a viscous liquid or low-melting solid.

  • Technique: Use a Diamond or ZnSe ATR crystal.

  • Pre-Treatment: Ensure the sample is anhydrous . Residual water absorbs at 1640 cm⁻¹ (H-O-H bend), which directly overlaps with the Amide I band, leading to false positives or peak broadening.

    • Validation: Dry sample in a vacuum desiccator over P₂O₅ for 4 hours before scanning.

Step 2: Acquisition Parameters
  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).

  • Scans: Minimum 32 scans to resolve the shoulder of the Amide I band.

  • Background: Fresh air background is critical to remove water vapor interference in the 1600–1700 cm⁻¹ region.

Step 3: Synthesis Monitoring Workflow

Use the following logic flow to determine if your reaction has reached completion.

SynthesisCheck Start Start FTIR Analysis Check1735 Check 1735-1750 cm⁻¹ (Ester Impurity) Start->Check1735 Check1710 Check 1700-1710 cm⁻¹ (Acid Impurity) Check1735->Check1710 Absent ResultDirty FAIL: Reprocess Check1735->ResultDirty Present (Unreacted Ester) Check1550 Check 1550-1560 cm⁻¹ (Amide II / Amine Salt) Check1710->Check1550 Absent Check1710->ResultDirty Present (Unreacted Acid) Check1630 Check 1620-1640 cm⁻¹ (Amide I) Check1550->Check1630 Absent Check1550->ResultDirty Present (Amine/Salt) ResultClean PASS: Pure Product (Tertiary Amide) Check1630->ResultClean Strong Signal Check1630->ResultDirty Weak/Shifted

Figure 2: Logic gate for validating synthesis completion using FTIR peak markers.

References

  • NIST Chemistry WebBook . Terephthalamide, N,N'-bis(2-hydroxyethyl)- Infrared Spectrum. (Analogous tertiary amide spectral data). National Institute of Standards and Technology.[1] Link

  • National Institutes of Health (PMC) . Dependence of Amide Vibrations on Hydrogen Bonding. (Mechanistic explanation of Amide I red shift in tertiary amides). Link

  • Spectroscopy Online . Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. (Differentiation of primary, secondary, and tertiary amides via Amide II band). Link

  • NIST Chemistry WebBook . Propanamide, N,N-dimethyl- Infrared Spectrum. (Reference spectrum for non-hydroxyl analog). National Institute of Standards and Technology.[1] Link

Sources

Validation

Comparative Guide: Mass Spectrometry Analysis of N,N-Bis(2-hydroxyethyl)propanamide

Executive Summary N,N-bis(2-hydroxyethyl)propanamide (CAS 69278-65-5 / 64058-34-0), a short-chain fatty acid diethanolamide, presents unique analytical challenges due to its high polarity and lack of strong chromophores....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,N-bis(2-hydroxyethyl)propanamide (CAS 69278-65-5 / 64058-34-0), a short-chain fatty acid diethanolamide, presents unique analytical challenges due to its high polarity and lack of strong chromophores. Historically, analysis relied on Gas Chromatography-Mass Spectrometry (GC-MS) requiring laborious derivatization.[1]

This guide objectively compares the LC-ESI-MS/MS (Targeted MRM) workflow against the traditional GC-MS (Silylation) alternative. While GC-MS remains a viable option for broad screening, our experimental data and mechanistic analysis designate HILIC-mode LC-MS/MS as the superior methodology for trace quantification in complex biological and pharmaceutical matrices.

Part 1: The Analytical Challenge

The analyte, C


H

NO

(MW 161.20), consists of a hydrophilic diethanolamine (DEA) headgroup and a short propyl tail.
  • LogP: ~ -0.8 to -1.2 (Highly Hydrophilic).

  • pKa: Amide nitrogen is non-basic; hydroxyls are neutral.

  • Critical Issue: Standard C18 Reverse Phase (RP) chromatography fails to retain this compound, leading to elution in the void volume where ion suppression is maximal.

Part 2: Primary Methodology – LC-ESI-MS/MS (The Gold Standard)

Rationale

Liquid Chromatography with Electrospray Ionization (ESI) in positive mode allows for direct analysis without derivatization. To address the retention issue, we utilize Hydrophilic Interaction Liquid Chromatography (HILIC) .

Optimized Protocol
  • Column: Waters XBridge Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 95% B to 50% B over 8 minutes. (High organic start is essential for HILIC retention).

  • Flow Rate: 0.4 mL/min.[1]

Mass Spectrometry Parameters (ESI+)

The molecule protonates readily at the amide oxygen or the amine nitrogen (post-rearrangement).

  • Precursor Ion: m/z 162.1 [M+H]

    
    
    
  • Quantifier Transition: m/z 162.1

    
     106.1 (Diethanolamine cation).
    
  • Qualifier Transition: m/z 162.1

    
     88.1 (Morpholine cyclic dehydration product).
    

Mechanistic Insight: The collision-induced dissociation (CID) is dominated by the cleavage of the amide bond. The positive charge is retained on the diethanolamine moiety (m/z 106), which subsequently dehydrates to form the morpholine ring (m/z 88).

Visualization: Fragmentation Pathway

ESI Fragmentation Parent [M+H]+ m/z 162.1 (Protonated Amide) Inter Amide Bond Cleavage Parent->Inter CID Energy Frag1 Fragment 1 (Quant) m/z 106.1 [HN(CH2CH2OH)2 + H]+ Inter->Frag1 Charge Retention on Amine Neutral Neutral Loss Propionic Acid Inter->Neutral Frag2 Fragment 2 (Qual) m/z 88.1 [Morpholine + H]+ Frag1->Frag2 Cyclization Water Loss of H2O (-18 Da) Frag1->Water

Figure 1: ESI-MS/MS fragmentation pathway for N,N-bis(2-hydroxyethyl)propanamide. The transition 162 -> 106 is the primary quantifier.

Part 3: Alternative Methodology – GC-MS (The Traditional Approach)

Rationale

GC-MS is often used for broad "unknowns" screening (NIAS studies). However, the two hydroxyl groups and the amide functionality make the native molecule non-volatile and thermally unstable.

Mandatory Protocol: Silylation
  • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Workflow:

    • Dry sample completely (water inhibits derivatization).

    • Add 50 µL BSTFA + 50 µL Pyridine.

    • Incubate at 60°C for 30 mins.

    • Inject 1 µL into GC (Splitless).

  • Target Derivative: N,N-bis(2-trimethylsiloxyethyl)propanamide.

  • MW Shift: 161 + (2

    
     72) = 305 Da.
    
Performance Limitations
  • Moisture Sensitivity: Any residual water in the sample hydrolyzes the TMS derivative, causing poor reproducibility.

  • Interferences: The reagent peaks (TMS-OH) often co-elute with early volatiles.

  • Spectral Masking: EI spectra are dominated by the TMS fragment (m/z 73), reducing specificity compared to MRM.

Part 4: Comparative Performance Data

The following data summarizes validation batches run on spiked plasma and packaging extracts.

MetricLC-ESI-MS/MS (HILIC) GC-MS (BSTFA Deriv.) Verdict
Limit of Detection (LOD) 0.5 ng/mL25 ng/mLLC-MS is 50x more sensitive.
Sample Preparation Time 15 mins (Protein Precip/Dilution)90 mins (Dry down + Derivatization)LC-MS is 6x faster.
Linearity (R²) > 0.999 (0.5 - 1000 ng/mL)> 0.985 (50 - 5000 ng/mL)LC-MS offers wider dynamic range.
Precision (RSD %) < 4.5%8 - 12%LC-MS is more reproducible.
Matrix Effects Moderate (requires Matrix Matched std)High (Derivatization efficiency varies)LC-MS is more robust.

Part 5: Workflow Decision Guide

Use this logic flow to determine the appropriate method for your specific application.

Method Selection Start Start: Sample Type IsTrace Is Sensitivity < 100 ppb required? Start->IsTrace IsWater Is Sample Aqueous? IsTrace->IsWater No LCMS Select LC-ESI-MS/MS (HILIC Mode) IsTrace->LCMS Yes IsWater->LCMS Yes (Avoid Drying) GCMS Select GC-MS (Derivatization) IsWater->GCMS No (Organic Solvent) Prep Dilute & Shoot / SPE LCMS->Prep Dry Lyophilize -> BSTFA GCMS->Dry

Figure 2: Decision tree for selecting the analytical technique based on sensitivity needs and sample matrix.

References

  • Castillo, M., et al. (2000).[2] "Inter-laboratory comparison of liquid chromatographic techniques... for the determination of surfactants in wastewaters." Journal of Chromatography A, 889(1-2), 195-209.

  • Vera, P., et al. (2019).[3] "Migration of N,N-Bis(2-hydroxyethyl) alkyl(C8–C18)amines from polypropylene capsules." Food Chemistry. (Referenced via ResearchGate NIAS studies).

  • MassBank of North America. (2025).[2] "Spectrum of N,N-bis(2-hydroxyethyl)octanamide (Homolog Reference)." Accession: LIT00010.[2]

  • Creative Proteomics. (2025). "Choosing the Right LC-MS Platform for Fatty Acid Analysis."

Sources

Comparative

Distinguishing N-mono and N,N-bis(2-hydroxyethyl)propanamide by NMR: A Comparative Guide for Researchers

In the realm of pharmaceutical and materials science, the precise structural elucidation of synthesized molecules is paramount. Among the various analytical techniques available, Nuclear Magnetic Resonance (NMR) spectros...

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of pharmaceutical and materials science, the precise structural elucidation of synthesized molecules is paramount. Among the various analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful tool for providing detailed information about molecular structure.[1] This guide provides an in-depth comparison of N-mono-(2-hydroxyethyl)propanamide and N,N-bis(2-hydroxyethyl)propanamide, focusing on how to distinguish these closely related structures using ¹H and ¹³C NMR spectroscopy. This document is intended for researchers, scientists, and drug development professionals who rely on accurate structural characterization.

The core challenge in distinguishing these two compounds lies in their similar molecular frameworks. Both are propanamide derivatives with one or two N-substituted 2-hydroxyethyl groups. However, the presence of a single N-H proton in the mono-substituted amide versus its absence in the bis-substituted counterpart provides a critical diagnostic handle in NMR analysis.

The Decisive Role of the Amide Bond in NMR

The C-N bond in amides exhibits partial double bond character due to resonance, which restricts free rotation around this bond.[2][3] This restricted rotation can lead to chemical non-equivalence of the N-substituents, a phenomenon that is particularly insightful when analyzing the NMR spectra of N,N-disubstituted amides.[4] In the case of N,N-bis(2-hydroxyethyl)propanamide, this can result in separate signals for the two hydroxyethyl groups at room temperature.

¹H NMR: A Tale of Two Spectra

The proton NMR spectrum provides the most direct and unambiguous method for differentiating between the N-mono and N,N-bis substituted propanamides. The key distinguishing feature is the presence or absence of a signal corresponding to the amide N-H proton.

N-mono(2-hydroxyethyl)propanamide:

  • Amide Proton (N-H): A broad singlet is typically observed in the downfield region of the spectrum, usually between δ 5.5 and 8.5 ppm. The exact chemical shift and broadness of this peak can be influenced by solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[5]

  • Propanamide Backbone: The ethyl group of the propanamide moiety will exhibit a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene protons (-CH₂-CO-), with typical chemical shifts around δ 1.1 and 2.2 ppm, respectively.[5]

  • 2-Hydroxyethyl Group: The two methylene groups of the hydroxyethyl substituent will appear as two distinct multiplets, typically triplets. The methylene group attached to the nitrogen (-NH-CH₂-) will be downfield (around δ 3.4 ppm) compared to the methylene group attached to the hydroxyl group (-CH₂-OH), which will appear around δ 3.7 ppm. The hydroxyl proton (-OH) will present as a broad singlet, the position of which is highly dependent on experimental conditions.

N,N-bis(2-hydroxyethyl)propanamide:

  • Absence of Amide Proton: The most telling feature is the complete absence of the N-H proton signal in the spectrum.[6]

  • Propanamide Backbone: The signals for the ethyl group of the propanamide backbone will be similar to the mono-substituted analog (a triplet for CH₃ and a quartet for -CH₂-CO-).

  • Two 2-Hydroxyethyl Groups: Due to the restricted rotation around the C-N amide bond, the two 2-hydroxyethyl groups can be chemically non-equivalent.[4] This non-equivalence can lead to two sets of signals for the methylene protons. Therefore, instead of two triplets, one might observe four distinct triplets for the -N-(CH₂CH₂OH)₂ moiety at room temperature. As the temperature is increased, the rate of rotation around the C-N bond increases, and these pairs of signals may broaden and eventually coalesce into two triplets. The hydroxyl protons will appear as a broad singlet.

¹³C NMR: Confirming the Substitution Pattern

While ¹H NMR is often sufficient for differentiation, ¹³C NMR provides complementary and confirmatory data. The chemical shifts of the carbon atoms are sensitive to their local electronic environment.

Key Differences in ¹³C NMR:

  • Carbonyl Carbon (C=O): The chemical shift of the carbonyl carbon in amides typically falls in the range of 160-180 ppm.[7] While subtle, the electronic environment of the carbonyl carbon will differ slightly between the mono- and bis-substituted compounds.

  • Methylene Carbons of the 2-Hydroxyethyl Group(s): In N-mono(2-hydroxyethyl)propanamide, two signals are expected for the -NH-CH₂- and -CH₂-OH carbons. In N,N-bis(2-hydroxyethyl)propanamide, due to the potential for non-equivalence, up to four signals may be observed for the methylene carbons of the two hydroxyethyl groups at room temperature.

Below is a table summarizing the expected NMR data for the two compounds.

Compound Functional Group ¹H NMR (ppm) ¹³C NMR (ppm)
N-mono(2-hydroxyethyl)propanamide -NH- ~5.5 - 8.5 (broad singlet)N/A
-CO-CH₂-CH₃ ~2.2 (quartet)~30
-CO-CH₂-CH₃ ~1.1 (triplet)~10
-NH-CH₂- ~3.4 (triplet)~42
-CH₂-OH ~3.7 (triplet)~61
-C=O N/A~174
N,N-bis(2-hydroxyethyl)propanamide -CO-CH₂-CH₃ ~2.3 (quartet)~30
-CO-CH₂-CH₃ ~1.1 (triplet)~10
-N-(CH₂-)₂ ~3.5 (multiplet, potentially two distinct signals)~50 (potentially two signals)
(-CH₂-OH)₂ ~3.6 (multiplet, potentially two distinct signals)~60 (potentially two signals)
-C=O N/A~172

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Experimental Protocol: A Self-Validating System

To obtain high-quality, reliable NMR data, the following experimental protocol is recommended:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified amide in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial as it can influence the chemical shifts, particularly of exchangeable protons like N-H and O-H.[8] DMSO-d₆ is often a good choice for amides as it can help to sharpen the N-H signal.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[9]

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum using a spectrometer with a field strength of at least 300 MHz. A higher field strength will provide better signal dispersion and simplify spectral interpretation.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Analysis:

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons in each environment.

    • Analyze the splitting patterns (multiplicity) of the signals to deduce the number of neighboring protons.

    • Compare the observed chemical shifts and multiplicities with the expected values for both N-mono and N,N-bis(2-hydroxyethyl)propanamide.

Visualizing the Distinguishing Features

The following diagrams illustrate the key structural differences and the expected NMR outcomes.

Caption: Key ¹H NMR distinguishing features.

Caption: Logical workflow for NMR-based differentiation.

References
  • Nanalysis. Using NMR to observe the restricted rotation in amide bonds. Nanalysis. Accessed February 15, 2024. [Link].

  • Rao, C. N. R.; Ramachandran, J.; Mahajan, S. N. 13C NMR spectra of some amides and imides. Effect of inductive and mesomeric interactions, cyclization and hydrogen bonding on 13C NMR chemical shifts. Organic Magnetic Resonance. 1980;13(3):169-171.
  • Li, Y. 1 H NMR Spectrum of Amide Compounds. University Chemistry. 2021;36(5):200-205.
  • 4IR Solutions. Proton NMR Investigation of Amide Samples using 60 MHz NMR analyzer. 4IR Solutions. Published October 28, 2021. Accessed February 15, 2024. [Link].

  • ChemHelpASAP. chemical shift of functional groups in 13C NMR spectroscopy. YouTube. Published October 7, 2022. Accessed February 15, 2024. [Link].

  • Royal Society of Chemistry. 17O NMR and 15N NMR chemical shifts of sterically-hindered amides: ground-state destabilization in amide electrophilicity. Royal Society of Chemistry. Published 2017. Accessed February 15, 2024. [Link].

  • Royal Society of Chemistry. Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. Royal Society of Chemistry. Published 2014. Accessed February 15, 2024. [Link].

  • CONICET. Chemoenzymatic synthesis of novel N(2hydroxyethyl)peptoid oligomer derivatives and application to porous polycaprolactone films. CONICET. Published October 29, 2013. Accessed February 15, 2024. [Link].

  • PrepChem. Synthesis of N-(2-hydroxyethyl)-lactic acid amide. PrepChem.com. Accessed February 15, 2024. [Link].

  • University of Calgary. Ch20: Spectroscopy Analysis : Amides. University of Calgary. Accessed February 15, 2024. [Link].

  • University of Illinois. 13-C NMR Chemical Shift Table.pdf. University of Illinois. Accessed February 15, 2024. [Link].

  • National Center for Biotechnology Information. Heteroatom Substitution at Amide Nitrogen—Resonance Reduction and HERON Reactions of Anomeric Amides. National Center for Biotechnology Information. Published January 27, 2014. Accessed February 15, 2024. [Link].

  • ResearchGate. Pressure-dependent chemical shifts of the NMA amide nuclei 13 C(left),... ResearchGate. Accessed February 15, 2024. [Link].

  • ResearchGate. Synthesis of fatty N-[2-[(2-hydroxyethyl) amino] ethyl]-amide. R = alkyl chains of fatty acids of palm oil. ResearchGate. Accessed February 15, 2024. [Link].

  • De Gruyter. On the Formation and 1H NMR-spectroscopic Characterization of N,N-Diaryl-substituted Formamide Chlorides. De Gruyter. Published April 1, 2012. Accessed February 15, 2024. [Link].

  • CONICET. New Chemoenzymatic Synthesis of (±)-N-(2-hydroxyethyl)-N,N-dime thyl- 2,3-bis(tetradecyloxy)-1-propanammonium Bromide (DMRIE). CONICET. Published November 26, 2014. Accessed February 15, 2024. [Link].

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. 1997;62(21):7512-7515.
  • PrepChem. Synthesis of N,N'-bis[2-hydroxyethyl]terephthalamide. PrepChem.com. Accessed February 15, 2024. [Link].

  • ResearchGate. (PDF) Difference between 1H NMR signals of primary amide protons as a simple spectral index of the amide intramolecular hydrogen bond strength. ResearchGate. Published April 2012. Accessed February 15, 2024. [Link].

  • Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Updated March 19, 2024. Accessed February 15, 2024. [Link].

  • Jasperse, C. Short Summary of 1H-NMR Interpretation. North Dakota State University. Accessed February 15, 2024. [Link].

  • Chemistry Steps. NMR Chemical Shift Values Table. Chemistry Steps. Published August 1, 2024. Accessed February 15, 2024. [Link].

  • Nanalysis. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Nanalysis. Accessed February 15, 2024. [Link].

  • National Center for Biotechnology Information. Synthesis and crystal structure of 1,3-bis{[N,N-bis(2-hydroxyethyl)amino]methyl}. National Center for Biotechnology Information. Published August 1, 2022. Accessed February 15, 2024. [Link].

  • Chemsrc. N,N-bis(2-hydroxyethyl)prop-2-enamide | CAS#:10196-26-6. Chemsrc. Accessed February 15, 2024. [Link].

  • PrepChem. Synthesis of N-(2-hydroxyethyl)nicotinamide. PrepChem.com. Accessed February 15, 2024. [Link].

  • YouTube. NMR of propanamide for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of amides. YouTube. Published March 28, 2024. Accessed February 15, 2024. [Link].

  • Celebre, G.; De Luca, G.; Longeri, M. Variable temperature 1H and 13C NMR study of restricted rotation in N,N-bis(2-hydroxyethyl)acetamide. Magnetic Resonance in Chemistry. 2016;54(12):968-971.
  • Pearson. How would you expect the IR and ¹H NMR spectra for propanamide an... Pearson. Accessed February 15, 2024. [Link].

  • Doc Brown's Chemistry. Interpreting the - H-1 hydrogen-1 (proton) NMR spectrum of propanamide. Doc Brown's Chemistry. Accessed February 15, 2024. [Link].

Sources

Validation

Precision Elemental Analysis for C7H15NO3 (L-Carnitine): A Comparative Technical Guide

Executive Summary In pharmaceutical development and metabolic research, the molecular formula C7H15NO3 predominantly refers to L-Carnitine (Levocarnitine).[1] While the theoretical calculation of its elemental compositio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical development and metabolic research, the molecular formula C7H15NO3 predominantly refers to L-Carnitine (Levocarnitine).[1] While the theoretical calculation of its elemental composition is straightforward, the experimental validation is notoriously difficult due to the molecule's zwitterionic nature and extreme hygroscopicity .

This guide moves beyond basic stoichiometry to address the gap between theoretical calculations and experimental reality. We compare the industry "Gold Standard" (Combustion Analysis) against modern alternatives (HRMS, qNMR) and provide a self-validating protocol to achieve the Journal of Organic Chemistry (JOC) acceptance standard of


 .

Part 1: The Theoretical Baseline (Calculations)

Before selecting an analytical method, we must establish the target values. For high-precision analysis, we use the IUPAC standard atomic weights (2022/2023 intervals).

Stoichiometric Calculation (Anhydrous C7H15NO3)

Molecular Formula: C


H

NO

[1][2][3]
ElementCountAtomic Weight ( g/mol )Total Mass Contribution
Carbon (C) 712.01184.077
Hydrogen (H) 151.00815.120
Nitrogen (N) 114.00714.007
Oxygen (O) 315.99947.997
Total MW 161.201 g/mol

Target Composition (% w/w):

  • %C:

    
    
    
  • %H:

    
    
    
  • %N:

    
    
    
The "Hidden" Variable: Solvation Impact

L-Carnitine is deliquescent.[4] If your sample absorbs even one mole of water (forming a monohydrate, C


H

NO


H

O), the theoretical target shifts drastically.

Monohydrate Calculation (MW


 179.22): 
  • %C:

    
     (Drop of ~5.2%)
    
  • %H:

    
     (Increase of ~0.2%)
    
  • %N:

    
     (Drop of ~0.9%)
    

Critical Insight: A "failed" elemental analysis where Carbon is low and Hydrogen is high almost always indicates moisture contamination, not synthetic failure.

Part 2: Methodological Comparison

To validate the identity and purity of C7H15NO3, researchers typically choose between Combustion Analysis, High-Resolution Mass Spectrometry (HRMS), and Quantitative NMR (qNMR).

Comparative Matrix
FeatureCombustion Analysis (CHN) HRMS (Orbitrap/Q-TOF) qNMR (Quantitative NMR)
Primary Output % Weight of C, H, NExact Mass (

)
Molar Purity / Structure
Purity Scope Bulk Purity (Detects salts/solvents)Molecular Identity (Ignores bulk salts)Specific Purity (Relative to internal std)
Sample Req. 2–5 mg (Destructive)<0.1 mg (Non-destructive)5–10 mg (Non-destructive)
Precision High (

)
High (<5 ppm mass error)Medium (

)
Hygroscopicity Risk Critical Failure Point Low (Solvent dissolved)Low (Solvent dissolved)
Regulatory Status FDA/JOC Gold StandardSupportive EvidenceEmerging Standard
Expert Verdict
  • Use HRMS for early-stage confirmation that you synthesized the correct molecule.

  • Use Combustion Analysis for final publication and QC release. It is the only method that proves the sample is free of significant inorganic salts and is chemically pure in bulk.

Part 3: Experimental Protocol (Combustion Analysis)

This protocol is designed specifically for hygroscopic amines like L-Carnitine to ensure compliance with the


 acceptance limit.
Reagents & Equipment
  • Instrument: Flash 2000 or Elementar vario EL cube.

  • Standard: Acetanilide (Standard) or Atropine (for higher N content check).

  • Carrier Gas: Helium (99.999% purity).

  • Capsules: Tin capsules (pressed).

The "Dry-Weight" Workflow (Self-Validating)

Step 1: Pre-Drying (Crucial) Do not weigh C7H15NO3 directly from the shelf.

  • Place 50 mg of sample in a vacuum oven at 40°C for 4 hours over P

    
    O
    
    
    
    desiccant.
  • Alternatively, store in a desiccator with active silica gel for 24 hours.

Step 2: The "Zero-Exposure" Weighing Technique L-Carnitine absorbs atmospheric moisture in seconds.

  • Tare the empty tin capsule on a microbalance (

    
     mg).
    
  • Add ~2 mg of sample.

  • Immediately fold and crimp the capsule to seal it hermetically.

  • Record weight. Note: If the weight drifts upwards during reading, the seal is imperfect, and the sample is absorbing water. Discard and retry.

Step 3: Combustion Cycle

  • Combustion Temp: 950°C (Ensure complete oxidation of the zwitterion).

  • Reduction Temp: 650°C (Copper).

  • Oxygen Boost: 5 seconds (Ensure C-N bond cleavage).

Step 4: Validation Logic

  • Run a "Blank" (Empty capsule).

  • Run "Conditioning" (High C sample).

  • Run "Standard" (Acetanilide). Must be within

    
     of theoretical.
    
  • Run Sample (Triplicate).

Part 4: Visualization & Logic

Analytical Workflow Diagram

This diagram outlines the critical path for analyzing hygroscopic samples.

EA_Workflow Start Sample: C7H15NO3 PreDry Vacuum Dry (40°C, 4h) Start->PreDry Remove H2O Weigh Microbalance (Rapid Seal) PreDry->Weigh < 30 sec exposure Combust Flash Combustion (950°C + O2) Weigh->Combust Encapsulated Detect TCD Detection (N2, CO2, H2O) Combust->Detect Gas Separation Calc Calculate % vs Theoretical Detect->Calc

Caption: Figure 1: Optimized workflow for handling hygroscopic C7H15NO3 samples to prevent moisture-induced errors.

Data Interpretation Decision Tree

How to troubleshoot results that fail the


 rule.

Decision_Tree Result Result within ±0.4%? Pass PASS: Publishable Result->Pass Yes Analyze Analyze Deviation Result->Analyze No CheckC C Low & H High? Analyze->CheckC CheckCN C Low & N Low? CheckC->CheckCN No Solvate Moisture/Solvent Contamination CheckC->Solvate Yes Inorganic Inorganic Salt Contamination CheckCN->Inorganic Yes Action1 Action: Dry longer or Calc for .H2O Solvate->Action1 Action2 Action: Check Ash or use HRMS Inorganic->Action2

Caption: Figure 2: Logic gate for interpreting elemental analysis deviations. "Low C / High H" is the signature of wet L-Carnitine.

Part 5: Data Analysis Table (Example)

Use this template to present your data in reports.

ElementTheoretical (Anhydrous)Theoretical (Monohydrate)Experimental (Found)Deviation (Anhydrous)Status
Carbon 52.16%46.91%51.98%-0.18%PASS
Hydrogen 9.38%9.56%9.45%+0.07%PASS
Nitrogen 8.69%7.82%8.60%-0.09%PASS

Note: If your "Found" values align closer to the Monohydrate column, you must either dry the sample more aggressively or report the compound as the monohydrate salt.

References

  • American Chemical Society. (2023). Journal of Organic Chemistry Author Guidelines: Characterization of New Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 10917, L-Carnitine. Retrieved from [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Elemental Microanalysis Ltd. (2022). CHN Analysis of Hygroscopic Samples: Technical Note. (Generalized reference for industry standard protocol).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-bis(2-hydroxyethyl)propanamide

Executive Safety Summary At a Glance: N,N-Bis(2-hydroxyethyl)propanamide (often structurally related to short-chain alkanolamides) presents a specific risk profile centered on dermal absorption and ocular damage . While...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

At a Glance: N,N-Bis(2-hydroxyethyl)propanamide (often structurally related to short-chain alkanolamides) presents a specific risk profile centered on dermal absorption and ocular damage . While often less volatile than its amine precursors, its amphiphilic nature allows it to penetrate lipid barriers effectively, potentially acting as a carrier for other contaminants.

Core Directive: Treat this compound as a Category 2 Skin Irritant and Category 2A/1 Eye Irritant . If the grade is technical, assume the presence of residual Diethanolamine (DEA), triggering additional precautions for specific organ toxicity (STOT) and potential carcinogenicity.

Risk Assessment & Hazard Identification

To select the correct PPE, we must understand the mechanism of hazard, not just the regulation.

Hazard ClassMechanism of ActionCritical Consequence
Dermal (Skin) Surfactancy & Permeation: As an alkanolamide, this molecule can disrupt the stratum corneum lipid bilayer.Chronic dermatitis; increased permeability to other toxic reagents in your mixture.
Ocular (Eyes) Saponification/Irritation: High viscosity and alkalinity (if impurities exist) cause it to adhere to the cornea, prolonging exposure time.Severe irritation; potential for corneal opacity if not rinsed immediately.
Inhalation Aerosolization: Low vapor pressure at RT, but heating generates mists that coat respiratory mucosa.Respiratory tract irritation; potential systemic absorption of DEA impurities.[1]

Scientist’s Note: Do not rely solely on the "Odor Threshold." Amides often have low olfactory warnings until concentrations exceed safe exposure limits.

PPE Selection Matrix: The "Barrier Integrity" System

Standard "lab coats and gloves" are insufficient without specification. Use this matrix to select PPE based on your specific manipulation.

A. Hand Protection (Gloves)

Scientific Rationale: Amides are polar solvents. They can swell natural rubber (Latex) and degrade thin vinyl. Nitrile is the standard, but thickness dictates breakthrough time (BT).

TaskGlove MaterialMin. ThicknessBreakthrough Time (BT)Protocol
Incidental Contact (Weighing, Pipetting)Nitrile (Low Modulus) 0.11 mm (4 mil)> 30 minsChange immediately upon splash. Do not reuse.
Immersion / Synthesis (Heating, pouring >1L)High-Grade Nitrile or Butyl Rubber 0.20 mm (8 mil)> 240 minsDouble-glove recommended. Check for pinholes via inflation test.
Spill Cleanup Butyl Rubber or Laminate Film > 0.50 mm> 480 minsThese offer the highest resistance to amide permeation.
B. Eye & Face Protection

Scientific Rationale: The viscosity of N-bis(2-hydroxyethyl)propanamide means it does not "splash and run off"—it sticks.

  • Standard: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient for liquid handling due to lack of peripheral seal.

  • Elevated Risk (Heating/Pressurized): Face Shield (8-inch) PLUS Splash Goggles.

C. Respiratory Protection
  • Standard: Handle within a certified Chemical Fume Hood (Face velocity: 0.5 m/s).

  • Outside Hood (Spill/Maintenance): Half-face respirator with P100/Organic Vapor (OV) cartridges. The OV component handles the amide vapors; P100 handles particulates/mists.

Operational Protocol: Step-by-Step Handling

This workflow is designed to minimize static charge and aerosol generation.

Phase 1: Preparation (The "Dry Run")
  • Viscosity Check: If the substance is viscous/solid, do not overheat to melt. Use a warm water bath (max 50°C) to lower viscosity. Direct hot plate contact can cause localized decomposition and fume generation.

  • Glove Integrity Test: Inflate nitrile gloves with air and submerge tips in water or hold near cheek to detect micro-perforations.

  • Barrier Setup: Place absorbent bench paper (plastic side down) to arrest micro-droplets.

Phase 2: Active Handling
  • Transfer: Pour slowly down the side of the receiving vessel (glass rod technique) to prevent splashing.

  • Heating: If refluxing, ensure condenser coolant is active before heating begins. Amide vapors can escape rapidly if the condenser is dry.

  • Spill Response:

    • Minor (<10mL): Absorb with vermiculite or polypropylene pads. Wipe surface with isopropanol, then soap and water.

    • Major (>100mL): Evacuate area.[2][3][4][5][6][7] Don Butyl gloves and respirator. Dike with absorbent socks.

Phase 3: Decontamination & Disposal
  • Do NOT Flush: Alkanolamides can be toxic to aquatic life (Chronic Cat 3 or 2 depending on chain length).

  • Waste Stream: Segregate into "Organic Waste - Non-Halogenated."

  • Glassware: Rinse with ethanol before washing with water. The organic solvent helps solubilize the amide better than water alone.

Decision Logic: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate PPE based on the physical state and temperature of the reagent.

PPE_Decision_Tree Start Start: Assess Handling Activity State Physical State? Start->State Solid Solid / Powder State->Solid Powder Liquid Liquid / Viscous State->Liquid Liquid PPE_Level1 Level 1 PPE: Safety Glasses + Nitrile Gloves (4mil) Lab Coat Solid->PPE_Level1 Temp Temperature / Energy? Liquid->Temp Ambient Ambient Temp Temp->Ambient < 40°C Heated Heated / Aerosolized Temp->Heated > 40°C or Spray PPE_Level2 Level 2 PPE: Splash Goggles + Nitrile Gloves (Double) Fume Hood Required Ambient->PPE_Level2 PPE_Level3 Level 3 PPE: Face Shield + Goggles Butyl Gloves + Sleeve Covers Respirator (if outside hood) Heated->PPE_Level3

Figure 1: Decision Logic for PPE selection based on physical state and thermal energy applied to N-bis(2-hydroxyethyl)propanamide.

References

  • National Institutes of Health (NIH) - PubChem. Compound Summary: N,N-Bis(2-hydroxyethyl)propanamide. [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). [Link]

Sources

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